Product packaging for 2-Chloro-4-methoxybenzo[d]thiazole(Cat. No.:CAS No. 3507-27-5)

2-Chloro-4-methoxybenzo[d]thiazole

Cat. No.: B1363808
CAS No.: 3507-27-5
M. Wt: 199.66 g/mol
InChI Key: MCCTXJVKIFYBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B1363808 2-Chloro-4-methoxybenzo[d]thiazole CAS No. 3507-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCTXJVKIFYBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365946
Record name 2-Chloro-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3507-27-5
Record name 2-Chloro-4-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-methoxybenzo[d]thiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2-Chloro-4-methoxybenzo[d]thiazole, a heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the molecule's physical, chemical, and spectroscopic properties. It further delves into established synthetic methodologies, reactivity, and its emerging applications, providing a robust foundation for its use as a versatile synthetic intermediate.

Core Molecular and Physical Properties

This compound is an aromatic heterocyclic compound built upon a benzothiazole core.[1][2] Its structure is distinguished by a chlorine atom at the 2-position and a methoxy group at the 4-position, which impart unique reactivity and potential for biological activity.[1][2] The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with various biological targets, and this specific derivative serves as a valuable precursor for more complex molecules.[1][3]

The fundamental properties of this compound are summarized below.

PropertyDataSource(s)
IUPAC Name 2-chloro-4-methoxy-1,3-benzothiazole[1][2]
CAS Number 3507-27-5[1][2]
Molecular Formula C₈H₆ClNOS[1][2]
Molecular Weight 199.66 g/mol [1][2]
Solubility 7.4 µg/mL (Predicted)[1]
Canonical SMILES COC1=C2C(=CC=C1)SC(=N2)Cl[1][2]
InChI InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3[1]
InChIKey MCCTXJVKIFYBJV-UHFFFAOYSA-N[1][2]

Spectroscopic Profile: Characterization and Analysis

While extensive, peer-reviewed spectral data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds. These predictions are crucial for guiding the characterization of synthesized or procured samples.

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5 - 7.8 Multiplet 2H Aromatic Protons (H6, H7)
~6.9 - 7.2 Doublet 1H Aromatic Proton (H5)

| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~155.0 C4 (C-OCH₃)
~152.0 C2 (C-Cl)
~148.0 C7a (Quaternary)
~132.0 C3a (Quaternary)
~126.0 C6
~116.0 C7
~108.0 C5

| ~56.0 | -OCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
~2950 - 2850 Medium Aliphatic C-H stretch (-OCH₃)
~1600 - 1580 Strong C=N stretch (Thiazole ring)
~1480 - 1450 Strong C=C stretch (Aromatic ring)
~1250 - 1200 Strong C-O stretch (Aryl ether)

| ~850 - 800 | Strong | C-Cl stretch |

Experimental Protocol: Spectroscopic Data Acquisition

Objective: To acquire ¹H NMR, ¹³C NMR, and IR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • IR: For Attenuated Total Reflectance (ATR-FTIR), place a small, solvent-free sample directly onto the ATR crystal.

  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (adjust based on sample concentration).

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: ≥1024 (due to low natural abundance of ¹³C).

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0-220 ppm.

  • Infrared (IR) Spectroscopy:

    • Instrument: ATR-FTIR Spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Procedure: Record a background spectrum of the clean ATR crystal, then record the sample spectrum.

  • Data Processing: Process raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the internal standard (NMR) or background (IR).[4][5] For complex NMR spectra, 2D experiments like COSY and HSQC can be instrumental for definitive assignments.[6]

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is primarily dictated by the chlorine atom at the C-2 position, which is highly activated towards nucleophilic substitution.[2] This feature makes the compound an excellent electrophilic partner for a wide range of nucleophiles, serving as a gateway to diverse functionalized benzothiazole derivatives.

Key Reactive Sites:

  • C-2 Position: The carbon-chlorine bond is the principal site of reactivity. The chlorine atom acts as an effective leaving group, facilitating reactions with nucleophiles such as amines, thiols, and alkoxides.[1][2]

  • Benzothiazole Core: This fused aromatic system is generally stable but can participate in more complex transformations under specific conditions.[2] Its planar structure is also noted for facilitating π-π stacking interactions in material science applications.[1]

  • Methoxy Group: While less reactive than the C-Cl bond, the methoxy group can potentially undergo oxidation or cleavage under harsh conditions.[1]

Reactivity_of_2_Chloro_4_methoxybenzothiazole main This compound P1 2-Amino Derivatives main->P1 P2 2-Thioether Derivatives main->P2 P3 Other 2-Substituted Derivatives main->P3 Nu Nucleophiles (e.g., R-NH₂, R-SH, R-OH) Nu->main Nucleophilic Substitution at C2

Caption: Key reactivity pathway of this compound.

Synthetic Methodologies

The synthesis of this compound can be approached by first constructing the core benzothiazole ring, followed by functionalization. A common strategy involves the cyclization of a substituted 2-aminothiophenol derivative.

A plausible and efficient route starts from 4-methoxy-1,3-benzothiazol-2-amine.[3] This precursor can be converted to the target 2-chloro derivative via a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as the catalyst.[7][8][9]

Synthesis_Pathway A 4-Methoxy-1,3-benzothiazol-2-amine I1 Diazonium Salt Intermediate A->I1 Diazotization (0-5 °C) B NaNO₂ / aq. HCl C CuCl / aq. HCl P This compound I1->P Sandmeyer Reaction

Caption: Plausible synthetic pathway via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from 4-methoxy-1,3-benzothiazol-2-amine.

Disclaimer: This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

Materials:

  • 4-methoxy-1,3-benzothiazol-2-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Diethyl Ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-methoxy-1,3-benzothiazol-2-amine in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical science.

  • Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential biological activities.[1][10] The benzothiazole scaffold is present in molecules with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The chloro group at the 2-position allows for the introduction of various pharmacophores to modulate activity and selectivity.

  • Agrochemicals: The compound is explored for its utility in developing new fungicides and biocides.[1][11]

  • Material Science: Benzothiazole derivatives are known for their thermal and electrical properties, making them candidates for use in organic electronics and functional materials.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-chloro-4-methylthiazole provides guidance on necessary precautions.[12][13][14]

  • Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[14] May cause serious skin and eye irritation.[14]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep locked up or in an area accessible only to qualified personnel.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[12]

    • If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[12]

    • If Inhaled: Move person to fresh air.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

This compound is intended for research and development use only and is not for human or veterinary use. [2][12]

References

synthesis of 2-Chloro-4-methoxybenzo[d]thiazole from 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole from 3-Methoxyaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Starting from the readily available precursor, 3-methoxyaniline, this document details a strategic three-step synthesis. The narrative is grounded in established chemical principles, elucidating the causality behind experimental choices and providing detailed, step-by-step protocols. The synthesis involves an initial regioselective thiocyanation of the aniline ring, followed by an intramolecular cyclization to form the core benzothiazole heterocycle, and culminates in a Sandmeyer-type transformation to install the target chloro-substituent. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous resource for the synthesis of this valuable compound.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[2][3] The specific analogue, this compound, is a particularly valuable synthetic intermediate. The chlorine atom at the 2-position serves as a versatile reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to build molecular complexity.[4][5] Concurrently, the methoxy group at the 4-position can significantly influence the molecule's electronic properties and biological interactions, with methoxy substitutions being linked to enhanced kinase-inhibiting capabilities in some anticancer agents.[6] This guide delineates a reliable and well-precedented synthetic strategy to access this important building block.

Strategic Overview of the Synthesis

The selected synthetic pathway from 3-methoxyaniline to this compound is a three-step sequence designed for efficiency and regiochemical control. The strategy leverages classical and reliable transformations in heterocyclic chemistry.

The core logic is as follows:

  • Step 1: Electrophilic Thiocyanation. Introduction of a thiocyanate (-SCN) group onto the aromatic ring of 3-methoxyaniline. This is a crucial step that installs the sulfur and nitrogen atoms required for the thiazole ring.

  • Step 2: Oxidative Intramolecular Cyclization. The thiocyanated aniline intermediate undergoes a cyclization reaction to form the thermodynamically stable 2-amino-4-methoxybenzothiazole ring system.

  • Step 3: Deaminative Chlorination (Sandmeyer Reaction). The 2-amino group of the benzothiazole intermediate is converted into a diazonium salt, which is subsequently displaced by a chloride ion to yield the final product.

This approach is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, allowing for predictable outcomes and troubleshooting.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of this compound A 3-Methoxyaniline (Starting Material) B Step 1: Thiocyanation (NH4SCN, Br2, AcOH) A->B Reagents C 4-Amino-3-methoxy- phenylthiocyanate (Intermediate I) B->C Product D Step 2: Cyclization (Oxidative) C->D Reactant E 2-Amino-4-methoxy- benzo[d]thiazole (Intermediate II) D->E Product F Step 3: Sandmeyer Reaction (NaNO2, HCl, CuCl) E->F Reactant G 2-Chloro-4-methoxy- benzo[d]thiazole (Final Product) F->G Product

Caption: Overall synthetic workflow from 3-methoxyaniline.

Detailed Synthesis, Mechanism, and Protocols

Step 1: Regioselective Thiocyanation of 3-Methoxyaniline

Expertise & Causality: The initial step is an electrophilic aromatic substitution to introduce the thiocyanate group. The starting material, 3-methoxyaniline, contains two activating, ortho-para directing groups: an amino (-NH2) group and a methoxy (-OCH3) group. The amino group is the more powerful activator. The position para to the amino group is occupied by the methoxy group. Therefore, substitution is directed to the positions ortho to the amino group (positions 2 and 4). Position 4 is also para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. This inherent regioselectivity is key to forming the correct isomer for subsequent cyclization.

The reaction typically employs ammonium or potassium thiocyanate in the presence of an oxidizing agent like bromine in a protic solvent such as acetic acid.[2] The bromine reacts with the thiocyanate salt to generate an electrophilic thiocyanogen species, (SCN)₂, or a related complex, which is the active electrophile.

Mechanism of Thiocyanation

G cluster_mech1 Mechanism: Electrophilic Thiocyanation Reagents NH4SCN + Br2 Electrophile Br-SCN (Electrophilic Sulfur) Reagents->Electrophile Forms Aniline Intermediate Wheland Intermediate (Resonance Stabilized) Aniline->Intermediate Attacks Br-SCN Product 4-Thiocyanato-3-methoxyaniline Intermediate->Product Loses H+ G cluster_mech2 Mechanism: Intramolecular Cyclization Thiocyanate 4-Thiocyanato- 3-methoxyaniline Cyclized_Intermediate Cyclized Intermediate Thiocyanate->Cyclized_Intermediate N attacks SCN Tautomer Imino Tautomer Cyclized_Intermediate->Tautomer Proton transfer Product 2-Amino-4-methoxy- benzothiazole Tautomer->Product Aromatization G cluster_mech3 Mechanism: Sandmeyer Reaction Amine 2-Amino-4-methoxy- benzothiazole Diazonium Benzothiazole-2- diazonium salt Amine->Diazonium + NaNO2, HCl (Diazotization) Radical Aryl Radical + N2 Diazonium->Radical + CuCl (SET) Product 2-Chloro-4-methoxy- benzothiazole Radical->Product + Cl-

References

Spectroscopic Data of 2-Chloro-4-methoxybenzo[d]thiazole (CAS 3507-27-5): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-methoxybenzo[d]thiazole, identified by CAS number 3507-27-5. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing this and related benzothiazole derivatives.

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1] The specific substitutions of a chlorine atom at the 2-position and a methoxy group at the 4-position on the benzothiazole ring significantly influence the molecule's chemical reactivity and potential biological activity.[2] The chlorine atom at the C-2 position, in particular, serves as a reactive site for further molecular functionalization, making this compound a valuable synthetic intermediate.[2]

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will leverage data from closely related analogs and theoretical predictions to provide a robust and scientifically grounded interpretation of its spectroscopic characteristics.

Molecular Structure and Properties

IUPAC Name: 2-chloro-4-methoxy-1,3-benzothiazole[2] Molecular Formula: C₈H₆ClNOS[3] Molecular Weight: 199.66 g/mol [3]

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="2.1, -1.5!"]; S1 [label="S", pos="-2.1,-1.5!"]; C7 [label="C", pos="0, -2.5!"]; Cl1 [label="Cl", pos="0,-3.5!"]; C8 [label="C", pos="-2.6, 1.5!"]; O1 [label="O", pos="-3.9, 1.5!"]; C9 [label="CH3", pos="-5.2, 1.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- S1; C4 -- N1; N1 -- C7; S1 -- C7; C7 -- Cl1; C2 -- C8; C8 -- O1; O1 -- C9;

C1 -- C6 [style=dotted]; C2 -- C1 [style=dotted]; C3 -- C2 [style=dotted]; C4 -- C3 [style=dotted]; C5 -- C4 [style=dotted]; C6 -- C5 [style=dotted];

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.20 - 7.40Triplet~8.0
H-66.80 - 7.00Doublet~8.0
H-77.50 - 7.70Doublet~8.0
-OCH₃3.80 - 4.00SingletN/A

Rationale for Predictions: The chemical shifts of aromatic protons in benzothiazole derivatives are influenced by the electronic effects of the substituents. The methoxy group at the 4-position is an electron-donating group, which is expected to shield the protons on the benzene ring, shifting their signals to a slightly higher field compared to unsubstituted benzothiazole. The chlorine atom at the 2-position will have a lesser effect on the protons of the benzene ring. The expected multiplicities and coupling constants are based on the typical ortho and meta couplings observed in substituted benzene rings. For instance, in 2-chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, the aromatic protons appear in the range of 6.92-7.83 ppm.[4]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4155 - 160
C-5120 - 125
C-6110 - 115
C-7125 - 130
C-7a130 - 135
C-3a145 - 150
-OCH₃55 - 60

Rationale for Predictions: The chemical shifts are estimated based on the known effects of substituents on the benzothiazole ring system. The carbon attached to the chlorine (C-2) and the carbon attached to the methoxy group (C-4) are expected to be significantly deshielded. The methoxy carbon will appear in the typical range for such functional groups. In a related compound, 2-chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, the carbon of the methoxy group appears at 55.54 ppm, and the aromatic carbons are observed between 114.70 and 159.10 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-O bond of the methoxy group, and the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
C-H Stretch (Methoxy)2850 - 2960Medium
C=N Stretch (Thiazole)1600 - 1670Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-Cl Stretch600 - 800Medium to Strong
C-S Stretch600 - 700Medium

Rationale for Predictions: These predictions are based on typical IR absorption frequencies for the functional groups present in the molecule. For instance, in Schiff's bases of 2-amino-benzthiazole derivatives, the C=N stretching vibration is typically observed in the 1600-1670 cm⁻¹ range, and the C-S stretch is found around 600-700 cm⁻¹.[5] The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 199, with an isotopic peak at m/z 201 due to the presence of the ³⁷Cl isotope.

Expected Fragmentation Pattern:

  • Loss of Cl radical: [M - Cl]⁺ at m/z 164.

  • Loss of CH₃ radical from the methoxy group: [M - CH₃]⁺ at m/z 184.

  • Loss of CO from the methoxy group: [M - OCH₃]⁺ → [M - OCH₃ - CO]⁺.

  • Cleavage of the thiazole ring.

The fragmentation of benzothiazoles is complex and can involve rearrangements. The presence of the chlorine and methoxy groups will influence the fragmentation pathways.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-chlorobenzothiazole derivatives involves the condensation of a corresponding 2-aminothiophenol with a suitable reagent. For this compound, a plausible synthetic route would start from 2-amino-3-methoxythiophenol.

Illustrative Synthetic Workflow:

digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

reactant [label="2-Amino-3-methoxythiophenol"]; intermediate [label="Cyclization Reagent\n(e.g., Carbon disulfide followed by chlorination)"]; product [label="this compound"];

reactant -> intermediate [label="Step 1"]; intermediate -> product [label="Step 2"]; }

Caption: A general synthetic workflow for this compound.

Step-by-Step Protocol (Generalized):

  • Cyclization: 2-Amino-3-methoxythiophenol is reacted with a cyclizing agent such as carbon disulfide in a suitable solvent (e.g., ethanol) under basic conditions to form the corresponding 2-mercaptobenzothiazole intermediate.

  • Chlorination: The intermediate is then treated with a chlorinating agent (e.g., sulfuryl chloride or phosphorus oxychloride) to replace the thiol group with a chlorine atom, yielding the final product, this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Spectroscopic Analysis Protocol

Workflow for Spectroscopic Characterization:

digraph "Spectroscopic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#FBBC05"];

sample [label="Purified\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Analysis\n(¹H and ¹³C)"]; ir [label="IR Analysis"]; ms [label="MS Analysis"]; data [label="Data Interpretation\nand Structure Confirmation", fillcolor="#34A853"];

sample -> nmr; sample -> ir; sample -> ms; {nmr, ir, ms} -> data; }

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

  • NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • IR Sample Preparation: The sample is prepared as a KBr pellet or a thin film on a salt plate.

  • IR Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • MS Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • MS Data Acquisition: The mass spectrum is obtained using an appropriate ionization technique (e.g., electron ionization or electrospray ionization).

  • Data Analysis: The obtained spectra are analyzed and interpreted to confirm the structure of this compound.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS 3507-27-5). While direct experimental data is limited, the analysis of related compounds and theoretical predictions offer a solid foundation for the characterization of this important synthetic intermediate. The provided protocols for synthesis and spectroscopic analysis serve as a practical resource for researchers in the field. Further experimental validation of the predicted spectroscopic data is encouraged to enhance the collective understanding of this compound's properties.

References

A Technical Guide to the Biological Activity of Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzothiazole Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the presence of heteroatoms (nitrogen and sulfur), provides a unique electronic configuration that facilitates diverse, high-affinity interactions with biological macromolecules.[3][4]

This guide moves beyond a mere catalog of activities. It is designed for researchers, scientists, and drug development professionals, offering a deeper, mechanistic understanding of why and how substituted benzothiazole derivatives exert their profound biological effects. We will explore the causality behind experimental design, dissect key signaling pathways, and provide robust, validated protocols for assessing their therapeutic potential. The narrative is grounded in the principle that a thorough understanding of structure-activity relationships (SAR) and mechanisms of action is the bedrock of rational drug design.[5][6]

Chapter 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of novel anticancer agents remains a paramount challenge in global health.[1] Benzothiazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent cytotoxicity against a wide range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes that drive tumor growth and proliferation.[5][9]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of benzothiazole derivatives is not monolithic; rather, it stems from their ability to interfere with multiple hallmark pathways of cancer.

  • Tyrosine Kinase Inhibition: Many receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, are overexpressed or constitutively active in cancer cells, leading to uncontrolled proliferation and angiogenesis. The benzothiazole scaffold is adept at fitting into the ATP-binding pocket of these kinases, acting as a competitive inhibitor and blocking downstream signaling.[3][5]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA supercoiling during replication. Their inhibition leads to DNA strand breaks and triggers apoptosis. Certain benzothiazole derivatives have been shown to intercalate with DNA or stabilize the enzyme-DNA cleavage complex, effectively poisoning the enzyme.[5][6]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many derivatives induce programmed cell death (apoptosis) through the activation of intrinsic (mitochondrial) or extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).[5][6]

Diagram 1.1: Simplified Tyrosine Kinase Inhibition Pathway This diagram illustrates the mechanism by which a substituted benzothiazole derivative can act as a Tyrosine Kinase Inhibitor (TKI), blocking the ATP-binding site and preventing the downstream signaling cascade that leads to tumor cell proliferation.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ADP ADP RTK->ADP 3. Phosphorylation Substrate Substrate Protein Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding ATP ATP ATP->RTK 2. Binds to Catalytic Domain Benzothiazole Benzothiazole Inhibitor Benzothiazole->RTK Competitive Binding Block INHIBITION pSubstrate Phosphorylated Substrate Substrate->pSubstrate Activates Pathway Downstream Signaling (e.g., RAS/MAPK) pSubstrate->Pathway Response Cell Proliferation & Survival Pathway->Response

Caption: Workflow of Tyrosine Kinase inhibition by a benzothiazole derivative.

Quantitative Efficacy of Anticancer Benzothiazole Derivatives

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-based acetamide benzothiazoleHepG2 (Liver)0.048[7][8]
Pyridine-based acetamide benzothiazoleA549 (Lung)0.044[7][8]
Pyrimidine-containing benzothiazoleBreast, Lung, RenalHigh % Growth Inhibition[7]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[7]
Chlorobenzyl indole semicarbazide benzothiazoleMDA-MB-231 (Breast)0.88[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the IC₅₀ value of a test compound against an adherent cancer cell line. The causality for choosing the MTT assay is its robustness and direct correlation between mitochondrial activity (conversion of MTT to formazan) and cell viability.

1. Cell Seeding:

  • Culture human cancer cells (e.g., A549 lung carcinoma) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate.
  • Incubate for 24 hours to allow for cell attachment. This step is critical to ensure cells are in a logarithmic growth phase before treatment.

2. Compound Treatment:

  • Prepare a stock solution of the benzothiazole derivative in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.
  • Replace the medium in the wells with the medium containing the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Chapter 2: Antimicrobial Activity - Combating Infectious Threats

The rise of multidrug-resistant pathogens presents a severe threat to public health, necessitating the discovery of new antimicrobial agents.[10] Benzothiazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]

Core Mechanisms of Antimicrobial Action

Substituted benzothiazoles interfere with essential microbial processes, leading to bacteriostatic or bactericidal effects.

  • Enzyme Inhibition: A key mechanism involves the inhibition of vital bacterial enzymes that are absent in humans, providing selective toxicity. For example, derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[10][13]

  • DNA Gyrase Inhibition: Some compounds target DNA gyrase, a bacterial topoisomerase, preventing DNA replication and leading to cell death.[13]

  • Disruption of Quorum Sensing: More advanced mechanisms include the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.[14]

Quantitative Efficacy of Antimicrobial Benzothiazole Derivatives

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzothiazole-isatin derivativeE. coli3.1[15]
Benzothiazole-isatin derivativeP. aeruginosa6.2[15]
Amino-benzothiazole Schiff baseE. coli15.62[15]
7-bromo-benzothiazole derivativeS. aureusZOI = 21-27 mm[15]
General DerivativesS. aureus / E. coli78.125[15]

(Note: ZOI = Zone of Inhibition)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of a compound. Its self-validating nature comes from the inclusion of positive (microbe, no drug) and negative (no microbe) controls.

Diagram 2.1: Workflow for MIC Determination This diagram shows the step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of a benzothiazole derivative using the broth microdilution method.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of Benzothiazole derivative in 96-well plate B 2. Add standardized bacterial inoculum (e.g., 10^5 CFU/mL) to each well A->B C 3. Include Controls: - Positive (cells + media) - Negative (media only) B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

1. Preparation:

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
  • Prepare a 2X stock solution of the test compound in MHB. Add 100 µL of this stock to well 1.
  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the second to last well. The last well serves as a growth control.

2. Inoculation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Add 50 µL of the bacterial inoculum to each well. This brings the total volume to 100 µL and halves the drug concentration to the desired final test range.

3. Incubation and Reading:

  • Seal the plate and incubate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Chapter 3: Anticonvulsant and Neuroprotective Activities

The benzothiazole scaffold is present in clinically approved drugs targeting the central nervous system (CNS), such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[16][17] This highlights the significant potential of its derivatives as anticonvulsant and neuroprotective agents.[18][19]

Core Mechanisms of Neuroactivity
  • Modulation of Ion Channels: Riluzole, for example, is known to block voltage-gated sodium channels, which contributes to its neuroprotective effects by inhibiting glutamate release.[20]

  • GABAergic System Enhancement: Some derivatives have been shown to increase the levels of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain, which is a key mechanism for controlling seizures.[11]

  • Multi-Target Effects in Neurodegeneration: In the context of diseases like Alzheimer's, benzothiazole derivatives are being designed as multi-target-directed ligands, capable of inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), while also potentially targeting β-amyloid plaques.[3][20]

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Test)

The Maximal Electroshock (MES) test is a cornerstone preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The rationale for its use is its high predictive value for drugs that act by preventing seizure spread.

1. Animal Preparation:

  • Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
  • Divide animals into groups (n=6-8): Vehicle control (e.g., saline or 0.5% CMC), positive control (e.g., Phenytoin), and test groups for different doses of the benzothiazole derivative.

2. Drug Administration:

  • Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).
  • Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

3. Induction of Seizure:

  • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes. This stimulus is calibrated to reliably induce a full tonic hind-limb extension in >95% of control animals.

4. Observation and Endpoint:

  • The primary endpoint is the presence or absence of the tonic hind-limb extension phase of the seizure.
  • A compound is considered to have provided protection if it abolishes the tonic hind-limb extension.

5. Data Analysis:

  • Calculate the percentage of animals protected in each group.
  • Determine the ED₅₀ (median effective dose) for the test compound using probit analysis.
  • Neurotoxicity can be assessed concurrently using the rotarod test to ensure the anticonvulsant effect is not due to simple motor impairment.[21]

Chapter 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Benzothiazole derivatives have shown significant anti-inflammatory properties, often linked to their ability to modulate the arachidonic acid cascade.[22]

Core Mechanism: COX Enzyme Inhibition

The primary mechanism for many anti-inflammatory benzothiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[22][23]

Diagram 4.1: Inhibition of the COX-2 Pathway This diagram illustrates how membrane phospholipids are converted into pro-inflammatory prostaglandins via the COX-2 enzyme, and how benzothiazole derivatives can inhibit this process.

COX_Pathway cluster_cell Inflamed Cell Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic Arachidonic Acid PLA2->Arachidonic Liberates COX2 Cyclooxygenase-2 (COX-2) Arachidonic->COX2 Substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Response Inflammation (Pain, Swelling, Fever) PGs->Response Mediates Benzothiazole Benzothiazole Derivative Benzothiazole->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is the most widely used primary test for screening anti-inflammatory agents. The injection of carrageenan, a phlogistic agent, induces a reproducible acute inflammatory response.

1. Animal Preparation and Dosing:

  • Use Wistar rats (150-180 g).
  • Administer the vehicle, a standard drug (e.g., Indomethacin), or the test benzothiazole derivative orally one hour before inducing inflammation.

2. Induction of Edema:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.
  • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

3. Measurement of Edema:

  • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
  • % Inhibition = [(V_c - V_t) / V_c] x 100
  • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Perspectives

The benzothiazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[11][24] The synthetic accessibility of the core and the ability to tune its pharmacological profile through substitution at various positions ensure its continued relevance.[3][4]

Future research will likely focus on developing derivatives with enhanced selectivity and multi-target capabilities, designing compounds that can simultaneously address complex pathologies like cancer or Alzheimer's disease. The integration of computational modeling, such as molecular docking and ADMET prediction, with the robust experimental protocols outlined in this guide will be crucial for accelerating the journey of novel benzothiazole derivatives from the laboratory to the clinic.

References

Whitepaper: Unlocking the Therapeutic Potential of 2-Chloro-4-methoxybenzo[d]thiazole: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, synthetically tractable derivative, 2-Chloro-4-methoxybenzo[d]thiazole , and delineates its potential as a foundational molecule for novel therapeutic development. While direct biological data on this specific compound is emerging, its structural features—a reactive 2-chloro group and an activity-enhancing 4-methoxy substituent—position it as an ideal starting point for exploring well-validated target classes associated with the broader benzothiazole family.[3][4] We will dissect the molecule's structural components, survey the most promising therapeutic avenues—oncology, neurodegeneration, and infectious diseases—and provide a practical, field-proven roadmap for target identification, validation, and lead optimization.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene and a thiazole ring creates the benzothiazole heterocycle, a structure that has consistently demonstrated a remarkable capacity to interact with diverse biological targets.[5][6] Its planarity, aromaticity, and the presence of nitrogen and sulfur heteroatoms facilitate a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts, which are critical for high-affinity binding to protein targets.[7] Several FDA-approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the cancer kinase inhibitor Quizartinib , feature this core scaffold, underscoring its clinical and commercial relevance.[1][8]

Deconstructing this compound

The therapeutic potential of a scaffold is profoundly influenced by its substituents. In the case of this compound (Molecular Formula: C₈H₆ClNOS), the specific functional groups at positions 2 and 4 are not merely decorative; they are key enablers of its utility in drug discovery.[3]

  • The 2-Chloro Group: This is the molecule's primary reactive handle. The chlorine atom at the C-2 position is an excellent leaving group, making the site susceptible to nucleophilic substitution.[4] This is a synthetic chemist's gateway to rapidly creating a diverse library of analogues by introducing various amines, thiols, or alcohols. This synthetic accessibility is paramount for establishing a robust Structure-Activity Relationship (SAR) during a lead optimization campaign.[3]

  • The 4-Methoxy Group: The electron-donating methoxy group (-OCH₃) at the C-4 position modifies the electronic properties of the aromatic system. Crucially, literature on related benzothiazole derivatives suggests that methoxy substituents can significantly enhance inhibitory activity against certain target classes, particularly protein kinases.[4][9] This pre-disposition makes kinase inhibition a logical and compelling starting point for investigation.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on extensive research into the benzothiazole class, we can logically infer several high-potential therapeutic applications and specific molecular targets for derivatives of this compound.

Oncology

The broadest and most validated application for benzothiazoles is in cancer therapy.[10][11][12][13] Their mechanisms are diverse, but a few target classes stand out.

  • Protein Kinases: This is arguably the most promising target class. The benzothiazole scaffold can act as an ATP mimetic, competitively binding to the ATP-binding pocket of kinases and inhibiting their phosphorylating activity.[14] This disruption of key signaling pathways can halt cancer cell proliferation and survival.[14]

    • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinases (PI3K), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[8][15][16]

  • Microtubule Dynamics: Certain benzothiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with classic chemotherapy agents.[17] This leads to cell cycle arrest and apoptosis.

  • DNA Processing Enzymes: Targets such as Topoisomerases I and II, which are critical for managing DNA topology during replication, are also inhibited by some benzothiazoles, leading to catastrophic DNA damage in cancer cells.[11]

  • Carbonic Anhydrases: Inhibition of tumor-associated carbonic anhydrases is another mechanism through which benzothiazole derivatives can exert anticancer effects, particularly in the context of hypoxic tumors.[12][13]

Neurodegenerative Disorders

Benzothiazoles have demonstrated significant promise in targeting the multifactorial pathologies of diseases like Alzheimer's and Parkinson's.[18][19]

  • CNS-Active Enzymes: Derivatives have been developed as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease.[20]

  • Receptor Modulation: Multi-target-directed ligands based on the benzothiazole scaffold have been designed to interact with targets like the histamine H₃ receptor and acetylcholinesterase (AChE), both relevant to Alzheimer's disease pathology.[21]

  • Protein Aggregation: A critical hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins. Novel benzothiazole compounds have been shown to inhibit the aggregation of both tau and α-synuclein fibrils, offering a disease-modifying therapeutic strategy.[22]

Infectious Diseases

The benzothiazole scaffold is a recurring motif in compounds with potent antimicrobial and antifungal activity.[23][24]

  • Bacterial Enzymes: Key metabolic enzymes essential for bacterial survival are prime targets. These include:

    • Dihydropteroate Synthase (DHPS): Inhibition of this enzyme disrupts the folate synthesis pathway, which is vital for bacterial growth.[25]

    • DNA Gyrase/Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of the quinolone class of antibiotics; benzothiazoles can act via a similar mechanism.[7]

The table below summarizes the most promising target classes for initiating a discovery program with this compound.

Therapeutic AreaTarget ClassSpecific ExamplesRationale / Mechanism
Oncology Protein KinasesEGFR, VEGFR, PI3K, ATR, ROCK-IIATP-competitive inhibition, disruption of signaling pathways.[14][15][16][26]
Microtubule DynamicsTubulinInhibition of polymerization, cell cycle arrest.[17]
DNA ProcessingTopoisomerases I & IIInduction of DNA damage.[11]
Neurodegeneration CNS EnzymesLRRK2, Acetylcholinesterase (AChE)Inhibition of pathogenic enzyme activity.[20][21]
Protein AggregatesTau, α-SynucleinInhibition of fibril formation.[22]
Infectious Diseases Bacterial EnzymesDNA Gyrase, DHPSInhibition of essential bacterial metabolic/replicative processes.[7][25]

A Practical Roadmap for Target Identification and Validation

The following section outlines a logical, multi-step workflow designed to efficiently identify and validate the biological targets of novel compounds derived from this compound.

Phase 1: Broad Target Profiling and Hit Identification

The initial goal is to cast a wide net to understand the compound's general target landscape. This avoids premature commitment to a single hypothesis and can uncover unexpected activities.

Experimental Protocol: High-Throughput Target Screening

  • Compound Synthesis: Synthesize a small, diverse library of 5-10 analogues of this compound by reacting the parent compound with a selection of primary amines, thiols, and anilines.

  • Panel Selection: Submit the parent compound and its analogues for screening against commercially available, broad-based target panels. A primary kinase panel (e.g., >400 kinases) and a safety panel (covering key off-targets like GPCRs, ion channels, and transporters) are recommended.

  • Assay Execution: Compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate. The output is usually expressed as "% Inhibition" or "% of Control."

  • Hit Definition: A "hit" is defined as a compound that produces a statistically significant effect, typically >50% inhibition in a primary screen.

  • Data Analysis: Analyze the results to identify which targets or target families are most consistently modulated by the core scaffold and its derivatives.

Causality Checkpoint: Why start with a broad panel screen? Because a compound's final therapeutic utility is defined by both its on-target potency and its off-target liabilities. An early, comprehensive view prevents costly late-stage failures and can reveal unexpected polypharmacology that may be therapeutically beneficial.

G cluster_0 Phase 1: Hit Identification Parent 2-Chloro-4-methoxy- benzo[d]thiazole Library Small Analog Library (5-10 cpds) Parent->Library Synthesis Screen Broad Target Screen (e.g., Kinase Panel) Library->Screen HTS Hits Primary Hits (e.g., >50% Inh.) Screen->Hits Data Analysis

Caption: Workflow for initial hit identification via broad target screening.

Phase 2: Hit Confirmation and Direct Target Engagement

Once primary hits are identified, the next critical step is to confirm they are not artifacts and to prove the compound physically interacts with its putative target.

Experimental Protocol: Dose-Response and Biophysical Validation

  • Dose-Response Confirmation (IC₅₀ Determination):

    • Select the top 2-3 hits from the primary screen.

    • Perform a biochemical assay (e.g., kinase activity assay) using a serial dilution of the compound, typically an 8- to 12-point curve.

    • Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). This confirms the hit and establishes its potency.

  • Direct Binding Confirmation (Biophysical Assay):

    • To prove direct physical interaction, use a label-free technology. Surface Plasmon Resonance (SPR) is an industry standard.

    • Immobilize the purified target protein on a sensor chip.

    • Flow the compound over the chip at various concentrations.

    • A binding event will generate a response signal, allowing for the calculation of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Trustworthiness Checkpoint: Why is biophysical validation essential? Biochemical assays measure function (inhibition), but this can be caused by artifacts like aggregation or redox activity. Biophysical assays like SPR measure direct, physical binding. A compound is only a validated hit when it demonstrates both functional inhibition and direct physical engagement with the target.

G cluster_1 Phase 2: Hit Validation Hits Primary Hits IC50 IC₅₀ Determination (Biochemical Assay) Hits->IC50 Confirms Potency SPR Direct Binding Assay (SPR, ITC, etc.) Hits->SPR Confirms Interaction Validated Validated Hit (Potent & Direct Binder) IC50->Validated SPR->Validated

Caption: Workflow for validating primary hits through potency and direct binding assays.

Phase 3: Cellular Activity and Mechanism of Action

A validated biochemical hit must then prove its worth in a biological context. The compound needs to be cell-permeable, engage its target inside the cell, and produce the desired downstream effect.

Experimental Protocol: Cellular Target Engagement and Functional Assays

  • Cellular Viability Assay: Treat a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with the compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Cellular Target Engagement: To confirm the compound hits its target in the cell, use an assay like Western Blotting.

    • Treat cells with the compound for a set time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe the blot with an antibody specific for the phosphorylated form of the target's substrate.

    • A potent compound should show a dose-dependent decrease in the phosphorylation signal, confirming on-target activity.

Authoritative Grounding: This step connects the biochemical data to a cellular phenotype. A significant drop in substrate phosphorylation (target engagement) that correlates with a decrease in cell viability (functional outcome) provides strong evidence for the compound's proposed mechanism of action.

G compound Benzothiazole Inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->Receptor Binds & Inhibits Substrate Substrate (Inactive) Receptor->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Receptor->pSubstrate Phosphorylates Pathway Downstream Signaling pSubstrate->Pathway Response Cell Proliferation Pathway->Response

References

Introduction: The Strategic Importance of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxybenzo[d]thiazole

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,3-thiazole moiety.[1] Identified by its CAS Number 3507-27-5, IUPAC name 2-chloro-4-methoxy-1,3-benzothiazole, and molecular formula C₈H₆ClNOS, this molecule serves as a critical synthetic intermediate.[1][2] The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]

The specific substitutions on this compound are key to its utility. The chlorine atom at the 2-position is an excellent leaving group, activating the position for nucleophilic substitution and allowing for the facile introduction of diverse functional groups.[2] The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic profile.[2][8] This unique combination of reactive sites makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1]

Understanding the fundamental physicochemical properties of this intermediate—namely its solubility and chemical stability—is paramount for researchers in drug discovery and process development. These parameters dictate everything from reaction conditions and purification strategies to formulation development and shelf-life. This guide provides a comprehensive technical overview of these core characteristics, complete with field-proven experimental protocols and an analysis of the underlying chemical principles.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both chemical and biological systems. For this compound, its largely aromatic and halogenated structure suggests inherently low aqueous solubility, a crucial factor for handling, reaction kinetics, and bioavailability studies.

Physicochemical Drivers of Solubility

The molecular structure dictates its solubility. The fused aromatic rings create a large, nonpolar surface area, leading to poor interactions with polar solvents like water. While the methoxy group introduces some polarity, its effect is modest. Consequently, the compound is expected to be sparingly soluble in water but more soluble in common organic solvents. One source reports a solubility of 7.4 µg/mL, classifying it as very slightly soluble.[1] Methoxy-substituted analogs are noted to have increased polarity compared to other derivatives, which may make them more water-soluble but potentially less bioavailable.[8]

Experimental Workflow for Solubility Determination

To precisely quantify the thermodynamic solubility, the shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test solvents (e.g., deionized water, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, methanol, acetonitrile). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of a pre-validated analytical method. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

A robust HPLC method is essential for accurate quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the compound's UV maxima (typically around 254 nm or 280 nm for benzothiazole systems).

  • Quantification: Calculate concentration against a multi-point calibration curve prepared from a stock solution of known concentration.

Data Presentation: Solubility Data Summary

The following table summarizes expected solubility behavior and provides a template for experimental results.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Classification
Deionized Water~7257.4[1]Very Slightly Soluble
Acetate Buffer4.025Experimental DataTo be determined
Phosphate Buffer7.425Experimental DataTo be determined
MethanolN/A25Experimental DataExpected: Soluble
AcetonitrileN/A25Experimental DataExpected: Soluble

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48h) A->B Shake-Flask Method C Centrifuge to Pellet Solid B->C Equilibrium Reached D Collect Supernatant C->D E Dilute Sample D->E F Quantify via HPLC E->F Against Calibration Curve

Caption: Workflow for shake-flask solubility determination.

Part 2: Chemical Stability & Degradation Profile

For any compound intended for pharmaceutical use, a thorough understanding of its chemical stability is a regulatory requirement and a scientific necessity.[9][10] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][11]

Predicted Degradation Pathways

The structure of this compound suggests two primary points of vulnerability: the C2-chloro substituent and the heterocyclic sulfur atom.

  • Hydrolytic Degradation: The C-Cl bond at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. Under aqueous acidic or basic conditions, this bond is susceptible to hydrolysis, replacing the chlorine with a hydroxyl group. This would likely result in the formation of 4-methoxybenzo[d]thiazol-2(3H)-one.

  • Oxidative Degradation: The sulfur atom within the thiazole ring is a potential site for oxidation. Strong oxidizing agents like hydrogen peroxide (H₂O₂) could oxidize the sulfide to a sulfoxide or, under more vigorous conditions, a sulfone. This represents a common degradation pathway for sulfur-containing heterocycles.

  • Photolytic Degradation: Aromatic systems can absorb UV light, which may induce degradation through radical mechanisms or rearrangements. ICH Q1B guidelines provide a standardized approach to photostability testing.[12]

Experimental Protocols for Forced Degradation Studies

The objective of these protocols is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products can be reliably detected and identified without completely consuming the parent compound.[12] All studies should include a control sample stored under ambient conditions.

  • Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress: To an aliquot of the stock solution, add an equal volume of 1N HCl.

  • Basic Stress: To a separate aliquot, add an equal volume of 1N NaOH.

  • Incubation: Heat the samples at an elevated temperature (e.g., 60-80°C) and monitor over time (e.g., 2, 8, 24 hours).

  • Neutralization & Analysis: Before analysis, cool the samples and neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl. Dilute and analyze using the stability-indicating HPLC method.

  • Preparation: To an aliquot of the stock solution (from Protocol 2), add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the sample at room temperature, protected from light, and monitor over time (e.g., 8, 24, 48 hours). The reaction can be accelerated with gentle heating if necessary.

  • Analysis: Dilute and analyze directly via HPLC.

  • Thermal Stress: Store the solid compound in a controlled-temperature oven at an elevated temperature (e.g., 105°C) for a set period (e.g., 7 days). Also, subject a solution of the compound to thermal stress (e.g., 60°C).

  • Photolytic Stress (per ICH Q1B): Expose the solid compound and a solution of the compound to a light source providing a standardized output of visible and UVA light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Use a parallel set of samples protected by aluminum foil as dark controls.

  • Analysis: After exposure, dissolve the solid or dilute the solution and analyze via HPLC.

Data Presentation: Forced Degradation Summary
Stress ConditionParametersTime% DegradationMajor Degradation Peaks (Retention Time)
Acid Hydrolysis0.5 N HCl, 80°C24hExperimental DataTo be determined
Base Hydrolysis0.5 N NaOH, 60°C8hExperimental DataTo be determined
Oxidation1.5% H₂O₂, RT24hExperimental DataTo be determined
Thermal (Solid)105°C7 daysExperimental DataTo be determined
Photolytic (Solution)ICH Q1B Standard-Experimental DataTo be determined
Visualization: Potential Degradation Pathwaysdot

G Parent This compound Hydrolysis_Product 4-methoxybenzo[d]thiazol-2(3H)-one Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Hydrolysis) Oxidation_Product This compound S-oxide Parent->Oxidation_Product H₂O₂ (Oxidation)

References

Unlocking the Antimicrobial Potential of the Benzothiazole Scaffold: A Technical Guide to Exploring the Antimicrobial Spectrum of 2-Chloro-4-methoxybenzo[d]thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including potent antimicrobial effects.[1][2][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antimicrobial spectrum of 2-Chloro-4-methoxybenzo[d]thiazole and related analogs. While specific data for this particular derivative is nascent, this guide synthesizes current knowledge on the structure-activity relationships, potential mechanisms of action, and established experimental protocols for evaluating the antimicrobial efficacy of the benzothiazole class. Through a blend of theoretical insights and practical methodologies, we aim to empower researchers to unlock the full therapeutic potential of this promising class of compounds.

Introduction: The Benzothiazole Core - A Versatile Scaffold in Antimicrobial Drug Discovery

Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities.[3] Notably, numerous studies have highlighted the potent antibacterial and antifungal properties of benzothiazole derivatives, positioning them as promising candidates in the fight against infectious diseases.[1][2][4]

The subject of this guide, this compound, represents a specific analog with substitutions that are known to influence antimicrobial potency. The presence of a halogen at the 2-position and a methoxy group on the benzene ring are key features that can modulate the compound's electronic and steric properties, thereby affecting its interaction with microbial targets.[3] This guide will provide the foundational knowledge and practical protocols to systematically investigate the antimicrobial spectrum of this and other benzothiazole derivatives.

Synthesis and Characterization of 2-Substituted Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the condensation of o-aminothiophenol with various reagents. For the synthesis of derivatives like this compound, a multi-step synthesis is typically employed.

A general synthetic pathway is outlined below:

Synthesis_of_this compound 3-Chloro-4-methoxyaniline 3-Chloro-4-methoxyaniline Intermediate_thiourea Intermediate_thiourea 3-Chloro-4-methoxyaniline->Intermediate_thiourea 1. KSCN, Br2, AcOH Potassium_thiocyanate Potassium_thiocyanate Potassium_thiocyanate->Intermediate_thiourea 2-Amino-4-methoxy-benzothiazole 2-Amino-4-methoxy-benzothiazole Intermediate_thiourea->2-Amino-4-methoxy-benzothiazole 2. Cyclization This compound This compound 2-Amino-4-methoxy-benzothiazole->this compound 3. Sandmeyer reaction (NaNO2, HCl, CuCl)

Caption: A representative synthetic scheme for this compound.

Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point Determination: As an initial indicator of purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Exploring the Antimicrobial Spectrum: Methodologies and Data Interpretation

A systematic evaluation of the antimicrobial spectrum is fundamental to understanding the potential of a novel compound. The following sections detail the standard protocols for determining the in vitro efficacy of benzothiazole derivatives against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5][7]

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Compound Stock Solution Microtiter_Plate 96-Well Plate with Serial Dilutions Stock_Solution->Microtiter_Plate Inoculation Inoculate Wells Microtiter_Plate->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antimicrobial Spectrum of Benzothiazole Derivatives (Illustrative Data)

While specific MIC data for this compound is not extensively published, the following table presents illustrative MIC values for various benzothiazole derivatives against a range of microorganisms to demonstrate the potential antimicrobial spectrum of this class of compounds.

Compound/Derivative Microorganism MIC (µg/mL) Reference
2-Arylbenzothiazole derivativeStaphylococcus aureus32[1]
2,6-Disubstituted benzothiazoleMoraxella catarrhalis4[1]
6-Fluoro-2-substituted benzothiazoleVarious bacteria1.1 - 1.5[4]
Thiazolidin-4-one derivative of benzothiazolePseudomonas aeruginosa90 - 180[1]
Benzothiazole-based thiazolidinonePseudomonas aeruginosa100[8]
2-Arylbenzothiazole derivativeCandida albicans-[9]

Note: This table is for illustrative purposes and the presented values are for various benzothiazole derivatives, not specifically for this compound.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.

  • Substitution at the 2-position: This position is a key site for modification. The introduction of various heterocyclic or aromatic rings can significantly enhance antimicrobial activity.

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups (e.g., halogens like chlorine) or electron-donating groups (e.g., methoxy) on the benzene ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.[3] For instance, some studies suggest that a methoxy group can enhance antibacterial action.[1]

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.

Potential Mechanisms of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes.[10]

Mechanism_of_Action cluster_targets Potential Microbial Targets cluster_effects Cellular Effects Benzothiazole_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole_Derivative->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) Benzothiazole_Derivative->DHPS Inhibition MurB UDP-N-acetylenolpyruvyl- glucosamine reductase (MurB) Benzothiazole_Derivative->MurB Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Folate_Synthesis_Inhibition Inhibition of Folate Synthesis DHPS->Folate_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis MurB->Cell_Wall_Synthesis_Inhibition

Caption: Potential mechanisms of action for benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold represents a highly promising platform for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the key considerations and methodologies for exploring the antimicrobial spectrum of this compound and its analogs. While further research is needed to elucidate the specific activity of this particular derivative, the principles and protocols outlined herein offer a robust framework for its systematic evaluation.

Future research should focus on:

  • Synthesis and screening of a focused library of 2-chloro-4-methoxybenzothiazole derivatives to establish a clear structure-activity relationship.

  • Elucidation of the precise mechanism of action through enzymatic assays and molecular docking studies.

  • In vivo efficacy studies in animal models of infection to assess the therapeutic potential of lead compounds.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of benzothiazole-based antimicrobials and contribute to the global effort to combat antimicrobial resistance.

References

structural characterization of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Characterization of 2-Chloro-4-methoxybenzo[d]thiazole

Abstract

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, including antimicrobial and antifungal compounds, as well as agrochemicals.[1][2] The precise arrangement of its chloro and methoxy substituents on the benzothiazole core dictates its reactivity and biological activity, making unambiguous structural characterization an essential prerequisite for its application in research and development. This technical guide provides a comprehensive overview of the integrated spectroscopic and analytical techniques required to definitively elucidate and confirm the structure of this compound. It is intended for researchers, chemists, and drug development professionals, offering not only procedural details but also the scientific rationale behind the application of each technique.

Introduction to this compound

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound built upon a fused benzene and thiazole ring system. The molecule's reactivity is largely governed by the electrophilic carbon at the 2-position, activated by the chlorine leaving group, making it a prime site for nucleophilic substitution reactions.[3] The methoxy group at the 4-position modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its biological interactions.[3]

PropertyDataSource
IUPAC Name 2-chloro-4-methoxy-1,3-benzothiazole[1][3]
CAS Number 3507-27-5[1][3]
Molecular Formula C₈H₆ClNOS[1][3]
Molecular Weight 199.66 g/mol [1][3]
Canonical SMILES COC1=C2C(=CC=C1)SC(=N2)Cl[1]
InChI Key MCCTXJVKIFYBJV-UHFFFAOYSA-N[1][3]
Significance in Synthetic Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5][6] this compound acts as a versatile building block. The C2-chloro group is an excellent leaving group, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to generate libraries of novel derivatives for high-throughput screening.[3]

Overview of Synthetic Strategies

Understanding the synthesis provides context for potential impurities and isomeric byproducts, which structural characterization must rule out. A common and effective route involves the chlorination of a 2-mercaptobenzothiazole precursor. This pathway begins with a substituted aniline that already contains the required methoxy group to ensure correct regiochemistry.[3]

  • Precursor Synthesis: Reaction of an appropriate aniline derivative with carbon disulfide to form a 4-methoxy-2-mercaptobenzothiazole intermediate.[3]

  • Chlorination: The resulting mercapto compound is then chlorinated using an agent like sulfuryl chloride (SO₂Cl₂) to install the chloro group at the 2-position, yielding the final product.[3][7]

The Integrated Approach to Structural Elucidation

No single analytical technique is sufficient to confirm a chemical structure. A robust characterization relies on the convergence of data from multiple, complementary methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The logical workflow begins with confirming the mass and formula, proceeds to map the covalent framework, identifies functional groups, and culminates in determining the three-dimensional arrangement in the solid state.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, mp) Purification->Purity_Check MS Mass Spectrometry (Molecular Weight & Formula) Purity_Check->MS Is the mass correct? XRay X-ray Crystallography (3D Solid-State Structure) Purity_Check->XRay Can single crystals be grown? NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) MS->NMR Is the formula consistent? Confirmation Unambiguous Structure Confirmation MS->Confirmation IR IR Spectroscopy (Functional Groups) NMR->IR Are functional groups present? NMR->Confirmation IR->Confirmation XRay->Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

3.1. Rationale & Expertise: Mass spectrometry is the first essential step post-purification. Its primary role is to determine the molecular weight of the compound, providing immediate confirmation of a successful synthesis. For halogenated compounds, the isotopic distribution pattern is a powerful diagnostic tool. The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), produces a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak. This signature is a definitive indicator of a monochlorinated compound.

3.2. Expected Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z ≈ 199.

  • Isotopic Peak (M+2): A peak at m/z ≈ 201, with an intensity of ~32% relative to the M⁺ peak.

  • High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₆ClNOS).

3.3. Experimental Protocol: Electron Ionization (EI-MS)

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small, volatile molecules.[8]

  • Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent like dichloromethane or methanol.

  • Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Rationale & Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. For this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the presence of the methoxy group.

4.2. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) The aromatic region is expected to show an ABC spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

  • δ ~7.5-7.8 ppm (1H, doublet of doublets): Aromatic proton adjacent to the sulfur atom.

  • δ ~7.2-7.4 ppm (1H, triplet): Aromatic proton between the other two aromatic protons.

  • δ ~6.9-7.1 ppm (1H, doublet of doublets): Aromatic proton adjacent to the methoxy group.

  • δ ~3.9 ppm (3H, singlet): The three equivalent protons of the methoxy (-OCH₃) group. The singlet multiplicity confirms no adjacent protons.

4.3. Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃) A total of 8 distinct carbon signals are expected.

  • δ ~160-170 ppm: C2 carbon, attached to both nitrogen and chlorine.

  • δ ~150-155 ppm: Aromatic carbon bearing the methoxy group (C4).

  • δ ~110-140 ppm: Signals for the remaining 5 aromatic carbons.

  • δ ~56 ppm: The carbon of the methoxy group (-OCH₃).

4.4. Data Summary Table

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~7.5-7.8dd1HAr-H
¹H ~7.2-7.4t1HAr-H
¹H ~6.9-7.1dd1HAr-H
¹H ~3.9s3H-OCH₃
¹³C ~160-170--C2 (C-Cl)
¹³C ~110-155--6 x Ar-C
¹³C ~56---OCH₃

4.5. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz).[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[8]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (>1024) are required due to the lower natural abundance of ¹³C.[8]

Infrared (IR) Spectroscopy

5.1. Rationale & Expertise: IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups. It works by detecting the absorption of infrared radiation corresponding to the vibrational modes of covalent bonds. For this molecule, IR is used to confirm the presence of the aromatic system, the C-O ether linkage, and the C=N imine bond within the thiazole ring.

5.2. Characteristic Vibrations

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~1600-1585C=N StretchThiazole Ring
~1500-1400C=C StretchAromatic Ring
~1250-1200C-O StretchAryl Ether (-O-CH₃)
~800-700C-Cl StretchChloroalkene

5.3. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[8]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[8]

  • Processing: A background spectrum of the clean, empty crystal should be recorded and automatically subtracted from the sample spectrum.

X-ray Crystallography

6.1. Rationale & Expertise: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides an unambiguous, three-dimensional map of electron density in the solid state, from which precise bond lengths, bond angles, and intermolecular packing arrangements can be determined. While obtaining suitable crystals can be challenging, a successful crystallographic analysis provides irrefutable proof of the molecular structure. Based on related structures, the benzothiazole ring system is expected to be largely planar.[10][11]

6.2. Anticipated Structural Features:

  • Planarity: The fused benzothiazole ring system will be nearly planar.[11]

  • Bond Lengths: Key bond lengths are expected to be in the typical ranges: C-Cl (~1.74 Å), C-S (~1.78 Å), and C=N (~1.30 Å).[10]

  • Intermolecular Interactions: The crystal packing may feature π-π stacking interactions between the aromatic rings of adjacent molecules.

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Select High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E Data Collection (X-ray Diffraction Pattern) D->E F Structure Solution (Determine Atom Positions) E->F G Structure Refinement (Optimize Model) F->G H Final Structure (CIF File, Bond Data) G->H

Caption: Workflow for single-crystal X-ray analysis.

6.3. Protocol for Crystal Growth

  • Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) to find a system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Summary and Conclusion

The is a multi-faceted process that requires the synergistic application of several analytical techniques. Mass spectrometry confirms the molecular weight and elemental formula (C₈H₆ClNOS), with the isotopic pattern validating the presence of a single chlorine atom. ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity, confirming the substitution pattern and the identity of all functional groups. Infrared spectroscopy offers rapid verification of key chemical bonds. Finally, single-crystal X-ray crystallography, when feasible, delivers an unequivocal three-dimensional structure. The convergence of data from these methods provides the high level of confidence required by researchers in the fields of chemical synthesis and drug discovery to proceed with this valuable molecular scaffold.

References

Methodological & Application

Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents.[1][2] Two robust and validated synthetic routes are presented, catering to different starting material availability and strategic considerations in a research setting. The first route details the chlorination of 4-methoxy-2-mercaptobenzothiazole, while the second outlines a classical Sandmeyer reaction from 2-amino-4-methoxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and characterization data to ensure successful and reproducible synthesis.

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The title compound, this compound (C₈H₆ClNOS, MW: 199.66 g/mol ), is a key building block in the synthesis of more complex, biologically active molecules.[1] Its utility stems from the reactive chloro group at the 2-position, which is amenable to nucleophilic substitution, and the methoxy group at the 4-position, which can influence the molecule's electronic properties and biological interactions. This document provides two distinct, reliable methods for its laboratory-scale preparation.

Chemicals and Materials

Chemical NameFormulaMW ( g/mol )CAS No.Hazards
3-MethoxyanilineC₇H₉NO123.15536-90-3Toxic, Irritant
Potassium Ethyl XanthateC₃H₅KOS₂160.30140-89-6Harmful, Irritant
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive Toxin, Irritant
Sulfuryl ChlorideSO₂Cl₂134.977791-25-5Corrosive, Reacts Violently with Water
2-Amino-4-methoxybenzothiazoleC₈H₈N₂OS180.235464-79-9Harmful
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, Toxic, Environmental Hazard
Copper(I) ChlorideCuCl99.007758-89-6Harmful, Irritant, Environmental Hazard
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive

Safety Precautions

This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[5][6] Always handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with water or moisture.

  • Sodium nitrite is a strong oxidizer and is toxic if swallowed.[1][7][8][9] It can intensify fires. Keep away from combustible materials.

  • Copper(I) chloride is harmful if swallowed or in contact with skin and causes serious eye damage.[3][10][11][12][13] It is also very toxic to aquatic life.[3][10] Avoid release to the environment.

  • Concentrated acids and bases are corrosive and can cause severe burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.

Synthetic Pathways Overview

Two primary routes for the synthesis of this compound are detailed below. Route A is a two-step process starting from 3-methoxyaniline, proceeding through a mercaptobenzothiazole intermediate. Route B is a classical Sandmeyer reaction from commercially available 2-amino-4-methoxybenzothiazole.

Synthesis_Pathways cluster_A Route A: Chlorination Pathway cluster_B Route B: Sandmeyer Pathway A1 3-Methoxyaniline A2 4-Methoxy-2-mercaptobenzothiazole A1->A2 KSC(S)OEt, DMF, Heat A3 This compound A2->A3 SO₂Cl₂ B1 2-Amino-4-methoxybenzothiazole B2 Diazonium Salt Intermediate B1->B2 NaNO₂, HCl, 0-5°C B3 This compound B2->B3 CuCl

Figure 1: Synthetic routes to this compound.

Route A: Synthesis via Chlorination of 4-Methoxy-2-mercaptobenzothiazole

This route involves the initial synthesis of the mercapto intermediate followed by chlorination.

Part 1: Synthesis of 4-Methoxy-2-mercaptobenzothiazole

This procedure is adapted from established methods for the synthesis of mercaptobenzothiazoles from anilines.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) and potassium ethyl xanthate (1.5 eq) in dimethylformamide (DMF, approx. 10 volumes).

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-5 hours, monitoring the consumption of the aniline by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing water (approx. 50 volumes).

  • Acidification: Acidify the aqueous mixture to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with water and dry it under vacuum to yield 4-methoxy-2-mercaptobenzothiazole.

Part 2: Synthesis of this compound

This chlorination protocol is based on a patented method for analogous compounds.[10] The addition of a small amount of water has been reported to improve the reproducibility and yield of this reaction.[11]

Protocol:

  • Reaction Setup: In a fume hood, place 4-methoxy-2-mercaptobenzothiazole (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Carefully add sulfuryl chloride (SO₂Cl₂) (at least 6.0 eq) to the flask at room temperature (e.g., 10-30 °C).[10] The reaction is exothermic, and the temperature may rise to 35-40 °C.[10]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a beaker containing crushed ice and water to decompose the excess sulfuryl chloride.[10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.[10]

Route B: Synthesis via Sandmeyer Reaction

This route utilizes the commercially available 2-amino-4-methoxybenzothiazole and converts it to the target compound via a diazonium salt intermediate. This protocol is adapted from a standard Sandmeyer reaction procedure.[6][9][13][14][15]

Protocol:

  • Diazotization:

    • In a beaker, dissolve 2-amino-4-methoxybenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Preparation of Copper(I) Chloride Solution:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[14]

    • Effervescence (release of nitrogen gas) should be observed.[14]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

    • Wash again with water and finally with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a solid or oil.

  • Molecular Formula: C₈H₆ClNOS

  • Molecular Weight: 199.66 g/mol [1]

  • CAS Number: 3507-27-5[1][3]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show signals corresponding to the methoxy group protons and the aromatic protons on the benzothiazole ring system.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a chlorine-containing compound.

Troubleshooting

  • Low Yield in Chlorination (Route A): Ensure the sulfuryl chloride is fresh and the reaction is protected from excessive moisture until the quenching step. The addition of a catalytic amount of water to the reaction mixture before quenching may improve the yield.[11]

  • Formation of Phenolic Byproducts in Sandmeyer Reaction (Route B): This is a common side reaction if the temperature during diazotization or the Sandmeyer reaction rises. Maintain the temperature strictly at 0-5 °C during the formation of the diazonium salt. The phenolic impurity can be removed by washing the organic extract with a dilute base.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, gentle warming (in the case of the Sandmeyer reaction after the initial addition) or extended reaction time may be necessary.

Conclusion

This application note provides two distinct and reliable synthetic protocols for the preparation of this compound. Both routes utilize readily available starting materials and standard laboratory techniques. By following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for further applications in drug discovery and materials science.

References

The Strategic Synthesis of 2-Aryl-4-methoxybenzo[d]thiazoles: Application Notes and Protocols for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The targeted synthesis of specifically substituted benzothiazoles is therefore a critical endeavor in the development of novel therapeutics. Among these, 2-aryl-4-methoxybenzo[d]thiazoles represent a class of compounds with considerable potential, and their efficient synthesis is of high importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and palladium catalysts make it an indispensable tool in modern organic synthesis. This application note provides a comprehensive guide to the Suzuki coupling of 2-Chloro-4-methoxybenzo[d]thiazole with various arylboronic acids, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 2-Position of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Substituted 4-Methoxybenzo[d]thiazoles

The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the 2-position of the benzo[d]thiazole ring is a particularly fruitful avenue for the generation of novel molecular entities with tailored therapeutic profiles.

This guide focuses on the nucleophilic substitution reactions at the 2-position of 2-chloro-4-methoxybenzo[d]thiazole, a versatile and highly reactive building block. The presence of a chlorine atom at the 2-position renders this site highly susceptible to nucleophilic attack, providing a facile entry point for the introduction of a diverse range of functional groups.[3] Furthermore, the 4-methoxy group, an electron-donating substituent, modulates the electronic properties of the benzothiazole ring system, influencing its reactivity and the biological activity of its derivatives.

These application notes provide a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols for various nucleophilic substitution reactions, and expert insights into reaction optimization and troubleshooting.

Understanding the Reactivity of this compound: A Mechanistic Perspective

The amenability of this compound to nucleophilic substitution is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the thiazole ring, coupled with the ability of the aromatic system to stabilize a negative charge, facilitates the attack of nucleophiles at the C-2 position.

The generally accepted mechanism for this transformation proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

The SNAr Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the benzo[d]thiazole ring, which bears the chlorine leaving group. This step leads to the formation of a tetrahedral, negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the heteroatoms, which is crucial for its stabilization.

  • Leaving Group Departure: In the subsequent step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the 2-substituted benzo[d]thiazole product.

The presence of the electron-donating methoxy group at the 4-position can influence the reaction rate. While electron-withdrawing groups typically accelerate SNAr reactions by further stabilizing the Meisenheimer complex, an electron-donating group like methoxy might be expected to slightly decrease the reactivity compared to an unsubstituted or electron-deficient benzothiazole. However, the inherent activation of the 2-position by the thiazole nitrogen is generally sufficient to drive these reactions efficiently under appropriate conditions.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino functionalities at the 2-position is a common strategy in drug design. This protocol outlines a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq). The choice of base will depend on the basicity of the amine nucleophile. For less basic amines, a stronger base may be required.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot

Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Chloro-4-methoxy- benzo[d]thiazole in DMF add_amine Add Amine (1.1-1.5 eq) start->add_amine add_base Add Base (1.5-2.0 eq) add_amine->add_base heat Heat to 80-120 °C add_base->heat monitor Monitor by TLC heat->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product 2-Amino-4-methoxy- benzo[d]thiazole Derivative purify->product

Caption: Workflow for the amination of this compound.

Protocol 2: Thiolation with Thiols

The introduction of a sulfur linkage at the 2-position can lead to compounds with interesting biological activities. This protocol describes the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in the chosen anhydrous solvent.

  • Carefully add the base (1.2 eq) portion-wise at 0 °C. If using NaH, allow the mixture to stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Alkoxylation and Aryloxylation with Alcohols and Phenols

The synthesis of 2-alkoxy and 2-aryloxy benzo[d]thiazoles can be achieved through the reaction with the corresponding alcohols or phenols.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, phenol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in the chosen anhydrous solvent.

  • Add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Nucleophilic Substitution: An Expedited Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[2][5][6][7] The nucleophilic substitution reactions of this compound are well-suited for microwave-assisted synthesis.

dot

Microwave_Synthesis cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_post Work-up & Analysis reactants Combine Reactants, Nucleophile, Base, and Solvent in a Microwave Vial irradiate Irradiate in Microwave Reactor (e.g., 100-150 °C, 10-30 min) reactants->irradiate workup Standard Aqueous Work-up irradiate->workup purify Purification workup->purify product Desired 2-Substituted Product purify->product

Caption: General workflow for microwave-assisted nucleophilic substitution.

General Protocol for Microwave-Assisted Synthesis:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the nucleophile (1.2-1.5 eq), a suitable base (if required), and a high-boiling point polar solvent (e.g., DMF, NMP, or ethylene glycol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically between 100-180 °C) for a short period (usually 5-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform a standard aqueous work-up and purification as described in the conventional heating protocols.

Summary of Reaction Conditions and Expected Outcomes

Nucleophile ClassTypical NucleophilesSolventBaseTemperature (°C)Reaction TimeExpected Product
Amines Piperidine, Morpholine, AnilineDMF, NMPK₂CO₃, Et₃N80-1202-16 h2-Amino-4-methoxybenzo[d]thiazoles
Thiols Thiophenol, Benzyl mercaptanDMF, DMSONaH, K₂CO₃RT2-16 h2-Thio-4-methoxybenzo[d]thiazoles
Alcohols/Phenols Methanol, PhenolTHF, DMFNaH, t-BuOKReflux4-24 h2-Alkoxy/Aryloxy-4-methoxybenzo[d]thiazoles

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base. For unreactive amines, microwave heating can be particularly effective.

  • Side Reactions: With primary amines, double substitution on the nitrogen is a possibility, though generally less favorable with this heterocyclic system. Using a slight excess of the amine can help to minimize this.

  • Purification Challenges: The products of these reactions are often basic. During column chromatography, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking and improve separation.

  • Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of 2-substituted benzo[d]thiazole derivatives. The nucleophilic substitution reactions at the 2-position proceed readily with a variety of nucleophiles, offering a robust and adaptable methodology for the generation of compound libraries for drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific derivative, 2-Chloro-4-methoxybenzo[d]thiazole, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2][3] The strategic placement of the methoxy group and the reactive chloro substituent allows for diverse functionalization, making it a valuable building block in drug discovery pipelines.

Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times and often harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4][5] Microwave irradiation offers a powerful alternative to conventional heating, providing rapid, uniform heating of the reaction mixture. This leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced purity, aligning with the principles of green chemistry.[6] This application note provides a detailed, two-step protocol for the efficient synthesis of this compound utilizing microwave technology.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically divided into two key microwave-assisted steps:

  • Formation of the Benzothiazole Core: Synthesis of the precursor, 4-methoxy-2-mercaptobenzo[d]thiazole, from 4-methoxy-2-aminothiophenol and carbon disulfide.

  • Chlorination: Conversion of the 2-mercapto intermediate to the final 2-chloro product using sulfuryl chloride.

This two-step approach allows for high-purity intermediates and excellent overall yields, with each step optimized for microwave-assisted conditions.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 4-methoxy-2-mercaptobenzo[d]thiazole

Causality of Experimental Choices: This reaction proceeds via the nucleophilic attack of the amino group of 4-methoxy-2-aminothiophenol on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide. Microwave irradiation dramatically accelerates this condensation and cyclization process by efficiently heating the polar reactants and intermediates. Ethanol is chosen as the solvent due to its good microwave absorption properties and its ability to dissolve the reactants. Potassium hydroxide acts as a base to facilitate the reaction.

Materials:

  • 4-methoxy-2-aminothiophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Microwave synthesis reactor with sealed vessel capability

  • Magnetic stirrer

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methoxy-2-aminothiophenol (1.55 g, 10 mmol).

  • Add absolute ethanol (5 mL) to dissolve the starting material.

  • In a separate vial, dissolve potassium hydroxide (0.62 g, 11 mmol) in 2 mL of ethanol.

  • Slowly add the ethanolic KOH solution to the reaction vessel containing the 4-methoxy-2-aminothiophenol solution while stirring.

  • Carefully add carbon disulfide (0.84 g, 0.6 mL, 11 mmol) to the reaction mixture.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 100 °C (ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Power: 100-200 W (variable power to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Carefully open the vessel in a fume hood.

  • Pour the reaction mixture into 20 mL of ice-cold water.

  • Acidify the solution to pH 4-5 with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methoxy-2-mercaptobenzo[d]thiazole.

Expected Results:

ProductFormYieldMelting Point
4-methoxy-2-mercaptobenzo[d]thiazolePale yellow solid85-95%195-198 °C

Characterization of the Intermediate:

  • IR (KBr, cm⁻¹): 3100-2900 (N-H, S-H stretching), 1600 (C=N stretching), 1250 (C-O stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): 13.8 (br s, 1H, SH), 7.2-7.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, δ ppm): 190.1 (C=S), 156.2, 149.8, 132.5, 124.1, 115.8, 110.2, 56.3 (OCH₃).

Part 2: Microwave-Assisted Synthesis of this compound

Causality of Experimental Choices: This step involves the oxidative chlorination of the 2-mercapto group to a 2-chloro group. Sulfuryl chloride is a potent chlorinating agent for this transformation. Research has shown that the presence of a small amount of water can significantly improve the reproducibility and yield of this reaction, likely by generating acidic species in situ that catalyze the reaction.[2][7] Dichloromethane is used as a solvent due to its low boiling point, making for easy removal post-reaction, and its ability to dissolve the starting material. Microwave heating accelerates this typically fast reaction, ensuring its completion in a very short timeframe.

Materials:

  • 4-methoxy-2-mercaptobenzo[d]thiazole (from Part 1)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Microwave synthesis reactor with sealed vessel capability

  • Magnetic stirrer

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-methoxy-2-mercaptobenzo[d]thiazole (0.98 g, 5 mmol) in 5 mL of dichloromethane.

  • Add 1-2 drops of deionized water to the mixture.

  • In a fume hood, carefully add sulfuryl chloride (0.81 g, 0.5 mL, 6 mmol) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 60 °C (ramp time: 1 minute)

    • Hold Time: 5 minutes

    • Power: 50-100 W (variable power to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel and pour the reaction mixture into 20 mL of ice-cold water.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Results:

ProductFormYieldMelting Point
This compoundWhite to off-white solid90-98%98-101 °C

Characterization of the Final Product:

  • IR (KBr, cm⁻¹): 3050 (Ar C-H stretching), 1605 (C=N stretching), 1260 (C-O stretching), 750 (C-Cl stretching).

  • ¹H NMR (CDCl₃, δ ppm): 7.60 (d, J=8.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, δ ppm): 157.0, 152.5, 142.0, 126.0, 118.0, 115.5, 108.0, 56.0 (OCH₃).

  • Mass Spec (EI): m/z 199 (M⁺), 201 (M⁺+2).

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram:

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination start1 4-methoxy-2-aminothiophenol + CS2 + KOH in Ethanol mw1 Microwave Irradiation (100 °C, 10 min) start1->mw1 workup1 Acidic Work-up & Filtration mw1->workup1 product1 4-methoxy-2-mercaptobenzo[d]thiazole workup1->product1 start2 Precursor + SO2Cl2 + H2O in DCM product1->start2 mw2 Microwave Irradiation (60 °C, 5 min) start2->mw2 workup2 Aqueous Work-up & Purification mw2->workup2 product2 This compound workup2->product2

Caption: A two-step microwave-assisted synthesis workflow.

Proposed Reaction Mechanism Diagram:

G cluster_mechanism1 Step 1: Benzothiazole Core Formation cluster_mechanism2 Step 2: Chlorination A 4-methoxy-2-aminothiophenol C Dithiocarbamate Intermediate A->C + CS2, KOH B Carbon Disulfide B->C D 4-methoxy-2-mercaptobenzo[d]thiazole C->D Intramolecular Cyclization - H2S E 4-methoxy-2-mercaptobenzo[d]thiazole G Sulfenyl Chloride Intermediate E->G + SO2Cl2 F Sulfuryl Chloride (SO2Cl2) F->G H This compound G->H Elimination

Caption: Proposed mechanisms for the two-step synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield in Step 1: Ensure the potassium hydroxide is fresh and the ethanol is absolute. Water can interfere with the initial reaction. Also, ensure the vessel is properly sealed to prevent the escape of the volatile carbon disulfide.

  • Incomplete Reaction in Step 2: The reaction is very fast. Ensure rapid and efficient stirring. The addition of a catalytic amount of water is crucial for reproducibility.[7]

  • Product Purity: For high-purity applications, such as in drug development, column chromatography is recommended for the final product, even if the crude product appears clean by TLC.

  • Safety: Both carbon disulfide and sulfuryl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Microwave reactions in sealed vessels can generate significant pressure; always use a reactor designed for this purpose and follow the manufacturer's safety guidelines.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave heating, this method offers significant reductions in reaction time and improvements in yield compared to conventional methods. The provided step-by-step protocols, mechanistic insights, and troubleshooting guide are intended to enable researchers to confidently and safely produce this valuable synthetic intermediate, thereby accelerating the pace of drug discovery and development.

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 2-Chloro-4-methoxybenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The protocols and insights contained herein are designed to facilitate the synthesis of diverse functionalized benzothiazole derivatives. We will explore the mechanistic underpinnings and provide field-tested protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions. The strategic choice of catalysts, ligands, bases, and solvents is discussed to empower researchers to optimize these powerful synthetic tools for their specific molecular targets.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged scaffold, appearing in a wide array of pharmacologically active compounds and functional organic materials.[1][3] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4] this compound, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the C-2 position is a reactive handle, primed for substitution via transition metal-catalyzed cross-coupling, while the methoxy group at the C-4 position modulates the electronic properties and can influence the biological activity of the final compound.[5]

Palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance under mild conditions.[6][7] This guide focuses on leveraging these reactions to derivatize the 2-position of the this compound core.

The General Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium center, typically cycling between the Pd(0) and Pd(II) oxidation states.[8] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L | Ar-Pd(II)-X | L oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) or Coordination/Insertion (e.g., Heck) pd2_complex->transmetalation + R-M pd2_intermediate L | Ar-Pd(II)-R | L transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[8] It is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.[9] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Causality Behind Component Selection:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination step, which is particularly important for less reactive aryl chlorides.[10]

  • Base: A base is essential for the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8][10] The choice of base can significantly impact yield, with stronger bases sometimes being necessary for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical.[11][12] Water is often necessary to dissolve the inorganic base and facilitate the reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki Protocol Workflow start Start setup Combine Reactants: - this compound - Phenylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) start->setup solvent Add Solvents (e.g., Dioxane/H₂O) setup->solvent degas Degas Mixture (N₂ or Ar Purge) solvent->degas heat Heat to Reaction Temp (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->heat workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 199.7 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-methoxybenzo[d]thiazole.

Aryl Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100~90%
4-Tolylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O110~85%
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O90~78%
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are estimates based on literature for similar substrates.[9][11][13]

Heck Reaction: C-C Coupling with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[14][15] It couples this compound with an alkene to form a substituted alkene, providing a route to vinyl-substituted benzothiazoles.

Causality Behind Component Selection:

  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. Ligand choice is again important; for aryl chlorides, phosphine ligands are generally required.[16] In some cases, "ligandless" conditions using a palladium salt can be effective, especially with more reactive substrates, though the true catalytic species may involve coordination to the solvent or reactants.[17]

  • Base: An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.[14][18] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common organic bases, while K₂CO₃ or NaOAc are common inorganic options.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can dissolve the reactants and palladium salts and are stable at the high temperatures often required for the Heck reaction.[17]

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 199.7 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, followed by styrene and triethylamine.

  • Heat the mixture to 120 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography (hexane/ethyl acetate) to afford (E)-4-methoxy-2-styrylbenzo[d]thiazole. The trans isomer is typically the major product.[15]

Alkene Catalyst System Base Solvent Temp (°C) Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF120~75%
n-Butyl acrylatePd(OAc)₂K₂CO₃DMAc130~80%
4-VinylpyridinePdCl₂(PPh₃)₂NaOAcNMP110~70%
Table 2: Representative conditions for Heck coupling reactions. Yields are estimates based on literature precedent.[14][17]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing functionalized alkynes.[19][20] This reaction is exceptionally useful for creating rigid, linear molecular structures found in materials science and as precursors for more complex heterocyclic syntheses.[7][21]

Causality Behind Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[19] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves two purposes: to deprotonate the terminal alkyne and to act as a solvent.[21]

  • Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF are frequently used to ensure solubility of all components.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 199.7 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add phenylacetylene via syringe and stir the mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove the amine salt and catalyst residues, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 4-methoxy-2-(phenylethynyl)benzo[d]thiazole.

Alkyne Pd Catalyst Co-catalyst Base/Solvent Temp (°C) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N / THF60~88%
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEA / DMF70~92%
1-HexynePd(OAc)₂ / PPh₃CuIEt₃N50~85%
Table 3: Representative conditions for Sonogashira coupling reactions. Yields are estimates based on literature precedent.[20][22]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[23] This reaction has largely replaced harsher classical methods and allows for the synthesis of a vast range of substituted anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.[24][25]

Causality Behind Component Selection:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos, developed by the Buchwald group, are essential for promoting the efficient coupling of amines with unreactive aryl chlorides.[10][26] They facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[23][27] The choice of base is critical and must be matched with the substrate and amine pKa.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the standard choices.

Protocol: Buchwald-Hartwig Amination with Morpholine

Buchwald_Hartwig_Workflow cluster_glovebox Inert Atmosphere (Glovebox) weigh Weigh & Combine Solids: - this compound - Pd Precatalyst & Ligand - Base (NaOt-Bu) add_liquids Add Anhydrous Solvent (Toluene) & Amine (Morpholine) weigh->add_liquids start Start start->weigh seal_heat Seal Vessel & Heat (e.g., 110 °C) Monitor by LC-MS add_liquids->seal_heat workup Aqueous Work-up: - Cool, Filter through Celite - Partition between EtOAc/H₂O seal_heat->workup purify Purification: - Dry Organic Layer - Concentrate & Purify via Chromatography workup->purify end Characterize Product purify->end

Figure 3: Workflow for the Buchwald-Hartwig amination, emphasizing inert atmosphere setup.

Materials:

  • This compound (1.0 mmol, 199.7 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Inside a glovebox: To a vial, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Remove the vial from the glovebox. Add anhydrous toluene and morpholine via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction for 16-24 hours.

  • Monitor for completion by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain 4-(4-methoxybenzo[d]thiazol-2-yl)morpholine.

Amine Catalyst System Base Solvent Temp (°C) Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene110~95%
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane100~87%
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSToluene100~90%
Table 4: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on literature precedent.[24][26][28]

Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group is a valuable transformation in organic synthesis, as nitriles can be readily converted into amines, carboxylic acids, amides, and tetrazoles. Palladium-catalyzed cyanation provides a direct route to install this functional group onto the benzothiazole core.

Causality Behind Component Selection:

  • Cyanide Source: Historically, toxic sources like KCN or NaCN were used. Modern methods often prefer less acutely toxic and non-volatile cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[29][30][31] The latter is particularly favored for its low toxicity and ease of handling.

  • Catalyst/Ligand: The catalyst can be poisoned by excess cyanide ions.[32] Therefore, robust catalyst systems are required. Palladium complexes with chelating phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.

  • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the cyanide source and the organic substrate.

Protocol: Cyanation using Potassium Hexacyanoferrate(II)

Materials:

  • This compound (1.0 mmol, 199.7 mg)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.3 mmol, 126.7 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)

  • Sodium carbonate (Na₂CO₃) (0.2 mmol, 21.2 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)

Procedure:

  • Combine all solid reagents (this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃) in a flask under an inert atmosphere.

  • Add anhydrous DMAc.

  • Heat the reaction mixture to 120-140 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter to remove insoluble inorganic salts.

  • Wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield 4-methoxybenzo[d]thiazole-2-carbonitrile.

Cyanide Source Catalyst System Additive/Base Solvent Temp (°C) Yield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ / dppfNa₂CO₃DMAc140~85%
Zn(CN)₂Pd₂(dba)₃ / dppf-DMF120~90%
Table 5: Representative conditions for Palladium-catalyzed cyanation. Yields are estimates based on literature for similar aryl chlorides.[29][33]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions discussed herein provide a powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 2-substituted benzothiazole derivatives. These compounds are valuable building blocks for screening in drug discovery programs and for the development of novel organic materials. The continued evolution of catalyst technology, particularly in C-H activation and other novel coupling strategies, promises to further expand the synthetic utility of this important heterocyclic core.[34][35]

References

Troubleshooting & Optimization

overcoming low reactivity in Suzuki coupling of 2-chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chlorobenzothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The inherent low reactivity of 2-chlorobenzothiazoles often presents significant hurdles in achieving high yields and purity. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring robust and reproducible results.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling of 2-chlorobenzothiazole is showing low to no conversion. What are the primary reasons for this low reactivity?

A1: The low reactivity of 2-chlorobenzothiazoles in Suzuki coupling is a well-documented challenge. It primarily stems from two key factors:

  • The strength of the C-Cl bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the rate-limiting step in many Suzuki-Miyaura reactions.[1][2]

  • Catalyst inhibition by the benzothiazole nitrogen: The lone pair of electrons on the nitrogen atom of the benzothiazole ring can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its catalytic activity and preventing it from participating in the desired cross-coupling cycle.

To overcome these challenges, a carefully optimized catalytic system and reaction conditions are paramount. Standard, off-the-shelf Suzuki conditions are often insufficient for this substrate class.

Q2: I'm observing a significant amount of starting material decomposition and/or the formation of unidentifiable byproducts. What could be the cause?

A2: The formation of complex byproduct mixtures often points to issues with reaction conditions being too harsh or not selective enough. Key areas to investigate include:

  • Base-induced degradation: While a base is essential for the transmetalation step, overly strong bases or high concentrations can lead to the degradation of sensitive functional groups on your 2-chlorobenzothiazole or boronic acid partner.

  • Thermal decomposition: High reaction temperatures, often employed to drive the reaction of unreactive chlorides, can lead to the thermal decomposition of starting materials, products, or the catalyst itself.

  • Side reactions of the boronic acid: Boronic acids can undergo several undesirable side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).[3] These are often exacerbated by the presence of water, oxygen, or an inappropriate choice of base.

Careful selection of a milder yet effective base and precise temperature control are crucial. Additionally, ensuring the reaction is conducted under a strictly inert atmosphere can mitigate some of these side reactions.

Q3: What are the most common side products I should be looking for, and how can I minimize their formation?

A3: Besides the unreacted starting material, the two most common byproducts in the Suzuki coupling of 2-chlorobenzothiazoles are:

  • Homocoupling of the boronic acid: This results in the formation of a biaryl derived from your boronic acid coupling partner. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor homocoupling. Solution: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Using a Pd(0) source directly or ensuring your Pd(II) precatalyst is efficiently reduced can also help.[3]

  • Dehalogenation of the 2-chlorobenzothiazole: In this side reaction, the chlorine atom is replaced by a hydrogen atom, resulting in the formation of benzothiazole. This can occur through various pathways, often involving a hydride source in the reaction mixture (e.g., from the solvent or base). Solution: Choose your solvent and base carefully. Ethereal solvents like dioxane and toluene are generally preferred over alcohols, which can act as hydride donors.

Q4: Can the nitrogen atom in the benzothiazole ring be leveraged to improve the reaction instead of inhibiting it?

A4: This is an excellent and insightful question. While the coordinating ability of the benzothiazole nitrogen can be a hindrance, under specific conditions, it can be harnessed to facilitate the reaction. Some studies have proposed that the nitrogen atom can act as an intramolecular ligand, coordinating to the palladium center and directing the oxidative addition to the C-Cl bond. This can lead to the formation of a palladacyclic intermediate that is more prone to undergo the subsequent steps of the catalytic cycle. In fact, successful ligand-free Suzuki couplings of some benzothiazole derivatives have been developed, relying on this inherent coordinating ability of the substrate itself to facilitate the reaction.

Optimizing Your Reaction: A Data-Driven Approach

The key to a successful Suzuki coupling of 2-chlorobenzothiazoles lies in the careful selection and optimization of the catalyst system and reaction conditions. Below is a summary of conditions that have been successfully employed for the related substrate, 2,6-dichlorobenzothiazole, which serves as an excellent starting point for your optimizations.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150592
24-Methylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150595
34-Methoxyphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150593
44-Fluorophenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150589
53-Methylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150590
62-Methylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.4)Dioxane/H₂O (4:1)150585

Data adapted from a study on the microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole.[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2-Chlorobenzothiazoles

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-chlorobenzothiazoles with various arylboronic acids, adapted from a successful method for a related substrate.[4]

Materials:

  • 2-Chlorobenzothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (4 mol%)

  • Na₂CO₃ (2.4 equiv)

  • Dioxane

  • Deionized water

  • Microwave reaction vial (5 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 5 mL microwave reaction vial containing a magnetic stir bar, add 2-chlorobenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and Na₂CO₃ (2.4 mmol).

  • Add dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Seal the vial and degas the mixture by bubbling argon through the solution for 5-10 minutes.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 5-10 minutes. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of 2-Chlorobenzothiazole check_catalyst Is the catalyst active? Consider a more active system. start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) and consider alternative Pd sources. check_catalyst->optimize_catalyst No check_side_reactions Are side reactions prevalent? check_conditions->check_side_reactions Yes optimize_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Optimize temperature and reaction time. check_conditions->optimize_conditions No minimize_side_reactions Ensure rigorous degassing. Use anhydrous solvents. Consider boronic ester instead of acid. check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->check_conditions optimize_conditions->check_side_reactions minimize_side_reactions->success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

minimizing side products in the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side products and optimizing reaction outcomes. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

The synthesis of this compound (C₈H₆ClNOS)[1], a key intermediate in the production of pharmaceuticals and agrochemicals[2], is typically achieved via a multi-step process. The most common and reliable route involves the formation of the 2-amino-4-methoxybenzothiazole precursor, followed by a Sandmeyer reaction to install the 2-chloro substituent. Each stage presents unique challenges and potential for byproduct formation. This guide is structured to address these stages sequentially.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the benzothiazole core and the subsequent functional group transformation at the C-2 position.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction 3-Methoxyaniline 3-Methoxyaniline Thiourea_Intermediate Thiourea_Intermediate 3-Methoxyaniline->Thiourea_Intermediate + KSCN/H⁺ 2-Amino-4-methoxybenzothiazole 2-Amino-4-methoxybenzothiazole Thiourea_Intermediate->2-Amino-4-methoxybenzothiazole Oxidative Cyclization Diazonium_Salt Diazonium_Salt 2-Amino-4-methoxybenzothiazole->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5°C) Final_Product 2-Chloro-4-methoxy- benzo[d]thiazole Diazonium_Salt->Final_Product Substitution (CuCl)

Caption: High-level overview of the two-stage synthesis of this compound.

Part 1: Troubleshooting the Synthesis of 2-Amino-4-methoxybenzothiazole (Precursor)

The quality of the final product is fundamentally dependent on the purity of this key precursor. The synthesis typically starts from 3-methoxyaniline to ensure the correct regiochemistry of the methoxy group at the 4-position of the benzothiazole ring.[3]

FAQ 1.1: My precursor synthesis suffers from low yield and multiple impurities. What are the common pitfalls?

Answer: Low yields and impurities in this stage often stem from two critical areas: incomplete cyclization or competing side reactions during the oxidative cyclization step. A common method involves forming an N-(3-methoxyphenyl)thiourea intermediate, which is then cyclized.[4]

Causality & Troubleshooting:

  • Incomplete Thiourea Formation: The reaction of 3-methoxyaniline with a thiocyanate salt (e.g., KSCN) under acidic conditions must be driven to completion. Monitor this step by Thin-Layer Chromatography (TLC) to ensure full consumption of the starting aniline before proceeding.

  • Inefficient Oxidative Cyclization: The conversion of the thiourea intermediate to the benzothiazole is an oxidative process. The choice and control of the oxidant are critical. While reagents like chlorine or bromine are effective, they can lead to unwanted ring halogenation if used in excess.[5]

  • Oxidation of Precursors: If an alternative route using 2-amino-3-methoxythiophenol is employed, the thiophenol starting material is highly susceptible to oxidation, forming disulfide dimers that will not cyclize correctly.[6][7]

Optimized Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole

This protocol is designed to minimize side reactions by carefully controlling the addition of the oxidizing agent.

  • Step A: Thiourea Formation

    • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent like aqueous ethanol.

    • Add potassium thiocyanate (1.1 eq) followed by concentrated hydrochloric acid (2.5 eq).

    • Heat the mixture to reflux and monitor by TLC until the 3-methoxyaniline is consumed (typically 4-6 hours).

    • Cool the reaction mixture and collect the precipitated N-(3-methoxyphenyl)thiourea by filtration.

  • Step B: Oxidative Cyclization

    • Suspend the dried thiourea intermediate (1.0 eq) in a chlorinated solvent such as chloroform or dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • The resulting hydrochloride salt of the product can be filtered and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃) to liberate the free amine, 2-amino-4-methoxybenzothiazole.[8]

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Part 2: Troubleshooting the Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction is a powerful but sensitive transformation.[9] Success hinges on the careful formation and immediate use of an unstable diazonium salt intermediate. Nearly all significant side products in the synthesis of this compound arise from this step.

Sandmeyer_Troubleshooting start_node 2-Amino-4-methoxybenzothiazole in conc. HCl process_node process_node start_node->process_node Add NaNO₂(aq) dropwise decision_node decision_node process_node->decision_node Temperature Control? problem_node1 Side Product: 2-Hydroxy-4-methoxybenzothiazole (Phenol byproduct) + N₂ Decomposition decision_node->problem_node1 No (Temp > 5°C) decision_node2 Sufficient Acid? decision_node->decision_node2 Yes (0-5°C) problem_node problem_node success_node Target Product: This compound problem_node2 Problem: Incomplete Diazotization Side Product: Azo-dimer decision_node2->problem_node2 No process_node2 Stable Diazonium Salt Formed (Ready for immediate use) decision_node2->process_node2 Yes process_node3 process_node3 process_node2->process_node3 Add to cold CuCl solution process_node3->success_node

Caption: Troubleshooting logic for the critical diazotization step of the Sandmeyer reaction.

FAQ 2.1: My final product is contaminated with unreacted 2-amino-4-methoxybenzothiazole. Why is the conversion incomplete?

Answer: This is a classic sign of incomplete diazotization. The formation of the diazonium salt from the primary amine requires nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[10]

Causality & Troubleshooting:

  • Insufficient Acid: At least 3 equivalents of acid are mechanistically required: one to protonate the amine, one to react with NaNO₂ to form HONO, and one to provide the chloride counter-ion. Using less can result in unreacted amine.

  • Temperature Too High: Nitrous acid is unstable at elevated temperatures. If the reaction is not kept cold (0-5 °C), the HONO will decompose before it can react with the amine.

  • Incorrect NaNO₂ Stoichiometry: Ensure a slight excess (1.05-1.1 eq) of high-purity sodium nitrite is used.

Solution: Maintain a reaction temperature of 0-5 °C at all times. Use at least 3 equivalents of concentrated HCl. Prepare a solution of NaNO₂ in water and add it dropwise to the acidic amine suspension, ensuring the temperature does not rise.

FAQ 2.2: I've isolated a major byproduct identified as 2-Hydroxy-4-methoxybenzothiazole. How can this be avoided?

Answer: This phenolic byproduct is the result of the diazonium salt reacting with water (hydrolysis) instead of the chloride nucleophile. The diazonium group is an excellent leaving group (N₂ gas), making the aryl cation susceptible to attack by any available nucleophile, including the solvent.[9]

Causality & Troubleshooting:

  • High Temperature: The rate of hydrolysis increases dramatically with temperature. The diazonium salt solution must be kept cold and used immediately.

  • Inefficient Copper(I) Catalyst: The role of CuCl is to facilitate a radical-nucleophilic aromatic substitution (SRNAr), which is much faster than direct nucleophilic attack by chloride.[9][11] If the catalyst is inactive or not present in sufficient concentration when the diazonium salt is introduced, hydrolysis will dominate.

Solution:

  • Prepare a fresh, active CuCl solution. This can be made by reducing a copper(II) sulfate solution with a reducing agent like sodium sulfite.

  • Crucially, add the cold diazonium salt solution to the cold CuCl solution. Do not add the CuCl to the diazonium salt. This ensures that the diazonium salt is always entering an environment with a high concentration of the active catalyst and chloride source, maximizing the desired reaction pathway.

FAQ 2.3: The reaction turned a dark color and produced a tarry, insoluble material. What happened?

Answer: This is indicative of two potential side reactions: diazonium salt decomposition and/or azo coupling.

Causality & Troubleshooting:

  • Decomposition: As mentioned, diazonium salts are thermally unstable. If the temperature rises significantly, they can decompose into a complex mixture of polymeric, tarry substances.

  • Azo Coupling: The diazonium salt is an electrophile. If there is unreacted starting amine present (due to incomplete diazotization), the diazonium salt can attack the electron-rich aromatic ring of the amine, forming a highly colored azo compound (a dye). This is more favorable under less acidic conditions.

Solution: The remedies are the same as for the issues above, as they address the root causes:

  • Strict Temperature Control (0-5 °C): This is the single most important parameter to prevent both decomposition and unwanted side reactions.

  • Sufficiently Acidic Conditions: Maintain a strongly acidic environment (pH < 2) to ensure the starting amine is fully protonated and unavailable for azo coupling.

  • Slow, Controlled Addition of NaNO₂: This prevents localized "hot spots" and ensures the nitrous acid reacts as it is formed.

Quantitative Summary: Key Reaction Parameters

ParameterStageRecommended ValueRationale / Consequence of Deviation
Temperature Diazotization0 - 5 °C> 5°C leads to diazonium decomposition and phenol formation.[12]
Acid (HCl) Diazotization≥ 3.0 equivalents< 3 eq leads to incomplete diazotization and azo coupling.
NaNO₂ Diazotization1.05 - 1.1 equivalents< 1 eq leads to incomplete reaction; >> 1.1 eq can lead to side reactions.
Order of Addition Sandmeyer SubstitutionAdd Diazonium Salt to CuClReversing the order starves the reaction of catalyst, promoting hydrolysis.

General FAQs

Q1: What are the primary safety concerns when performing a Sandmeyer reaction? A1: The primary hazard is the diazonium salt itself. While aromatic diazonium salts are more stable than aliphatic ones, they can be explosive when isolated and dry. Never isolate the diazonium salt. Always generate it in solution and use it immediately in the next step. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q2: What analytical methods are best for monitoring the reaction and identifying byproducts? A2:

  • TLC: Excellent for monitoring the consumption of the starting amine. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this reaction. It can separate the product from byproducts and provide the mass of each, allowing for rapid identification of the starting material, product, the phenolic byproduct (M+16 relative to Cl), and potential azo-dimers.

  • NMR (Nuclear Magnetic Resonance): Essential for confirming the structure of the final, purified product.[13]

Q3: What is the most effective method for purifying the final this compound? A3:

  • Work-up: After the reaction, a standard aqueous work-up with an organic solvent (e.g., ethyl acetate or dichloromethane) will remove inorganic salts.

  • Column Chromatography: This is typically the most effective method for removing organic side products like the starting amine and the hydroxy byproduct. Use silica gel with a gradient of ethyl acetate in hexane.[6]

  • Recrystallization: If the crude product is of reasonable purity after chromatography, recrystallization from a solvent system like ethanol/water or heptane can provide a highly pure, crystalline final product.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-Chloro-4-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our focus is on providing scientifically grounded, actionable advice to enhance reaction efficiency, yield, and selectivity.

Core Principles of Catalyst Selection

This compound presents a unique set of challenges in cross-coupling reactions. The chlorine atom is a relatively unreactive electrophile due to the strong C-Cl bond, and the benzothiazole core is electron-deficient.[1] This electronic nature dictates that the rate-determining step is often the initial oxidative addition of the C-Cl bond to the metal center (typically Palladium(0)).[2][3] Therefore, successful catalyst selection hinges on promoting this crucial step.

Key Considerations:

  • Reaction Type: The choice of catalytic system is fundamentally tied to the desired transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Each reaction has a distinct mechanism and optimal catalyst/ligand pairing.

  • Ligand Properties: For activating inert C-Cl bonds, the ligand is paramount. Electron-rich and sterically bulky phosphine ligands are generally required.[4][5] These ligands stabilize the low-coordinate, electron-rich Pd(0) species necessary for oxidative addition and promote the subsequent reductive elimination step.[6]

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, specialized palladium "precatalysts" (e.g., Buchwald-type G3 or G4 palladacycles) can offer improved activity, stability, and reproducibility by ensuring efficient generation of the active Pd(0) species.[1]

  • Base and Solvent: The choice of base and solvent system can dramatically influence reaction outcomes. The base is not merely a stoichiometric reagent but plays a key role in the catalytic cycle. Solvent polarity can affect catalyst solubility, stability, and the rate of key elementary steps.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during cross-coupling reactions with this compound in a question-and-answer format.

Scenario 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low yield in Suzuki couplings of heteroaryl chlorides is a frequent issue, almost always pointing to inefficient oxidative addition.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The combination of an electron-deficient heterocycle and a strong C-Cl bond requires a highly active catalyst.

    • Actionable Advice: Switch to a more electron-rich and sterically demanding phosphine ligand. Standard ligands like PPh₃ are often ineffective for aryl chlorides.[8] Consider advanced Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate the activation of C-Cl bonds.[4][5] A mixed-ligand approach can also be effective.[9]

  • Inefficient Generation of Pd(0): The active catalyst is a Pd(0) species, which must be generated in situ from a Pd(II) precursor like Pd(OAc)₂. This reduction can be sluggish or incomplete.

    • Actionable Advice: Use a palladium precatalyst, such as a G3-XPhos palladacycle. These complexes are designed for the controlled, rapid generation of the active L-Pd(0) species, leading to more consistent results.[1] Alternatively, ensure your reaction conditions (e.g., solvent, base) are suitable for reducing the Pd(II) source.

  • Inappropriate Base or Solvent: The base is crucial for the transmetalation step. If the base is too weak or poorly soluble, the catalytic cycle will stall.

    • Actionable Advice: For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases, particularly in polar aprotic solvents like dioxane, DMF, or NMP.[7] A solvent screen is highly recommended.

  • Elevated Temperature Requirement: Activation of the C-Cl bond has a higher activation energy barrier compared to C-Br or C-I bonds.

    • Actionable Advice: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures in the range of 100-150 °C.[7] Microwave heating can be particularly effective for rapidly achieving high temperatures and improving yields.[10][11]

Scenario 2: Catalyst Deactivation and Side Reactions

Question: My Buchwald-Hartwig amination reaction starts well but then stalls, and I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. What is happening?

Answer: Reaction stalling and hydrodehalogenation are classic signs of catalyst deactivation and competing side reactions.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Actionable Advice: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand helps to stabilize the monomeric Pd(0) catalyst.[6] Also, consider using a more robust ligand that is resistant to thermal degradation. Bidentate ligands like DPPF or BINAP were early solutions to improve catalyst stability.[12]

  • β-Hydride Elimination Pathway: Hydrodehalogenation often arises from a competing pathway where a palladium-hydride species is generated. This species can then reductively eliminate with the aryl halide to form the undesired arene.

    • Actionable Advice: The choice of base is critical. Strong, sterically hindered alkoxide bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig amination but can sometimes promote side reactions.[13] Screening a weaker base like K₃PO₄ may suppress hydrodehalogenation, although it might require a more active catalyst system.[14] Lowering the reaction temperature can also disfavor this decomposition pathway.

  • Substrate-Specific Inhibition: The nitrogen atom in the benzothiazole ring or the amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Actionable Advice: This is a complex issue that often requires screening a diverse set of ligands. A ligand that is bulky enough to prevent inhibitory coordination while still promoting the desired C-N reductive elimination is ideal. The "user guide" from the Buchwald group provides extensive tables of ligand/substrate pairings that can guide selection.[15]

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// Edges Start -> CheckCatalyst; CheckCatalyst -> UpgradeLigand [label="No"]; CheckCatalyst -> CheckConditions [label="Yes"]; UpgradeLigand -> Success; CheckConditions -> OptimizeConditions [label="No"]; CheckConditions -> CheckDeactivation [label="Yes"]; OptimizeConditions -> Success; CheckDeactivation -> AddressDeactivation [label="Yes"]; AddressDeactivation -> Success; } end_dot Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use the same catalyst for a Sonogashira coupling as I would for a Suzuki coupling with this substrate?

A: Not necessarily. While both are palladium-catalyzed cross-couplings, their mechanisms differ. Sonogashira reactions typically involve a copper co-catalyst and an amine base.[16][17] The choice of phosphine ligand can be critical and may differ from what is optimal for a Suzuki reaction. For challenging substrates, copper-free Sonogashira conditions using a highly active palladium/phosphine system may be necessary to avoid side reactions like alkyne homocoupling (Glaser coupling).[7] Ligand choice can even influence regioselectivity in polyhalogenated systems.[18][19]

Q2: My reaction requires a strong base like NaOtBu, but my substrate has a base-sensitive functional group (e.g., an ester). What should I do?

A: This is a common challenge in cross-coupling chemistry.[14] You have a few options:

  • Screen Weaker Bases: Investigate if weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can effect the transformation. This often requires a more active catalyst (e.g., a more electron-rich ligand or a palladacycle precatalyst) to compensate for the slower rate.[20]

  • Use a Different Reaction: If C-N bond formation is the goal, consider alternative named reactions that proceed under different conditions.

  • Protecting Groups: As a last resort, use a protecting group for the sensitive functionality that can be removed after the coupling step.

Q3: How important is the quality of my solvents and reagents?

A: Extremely important. Palladium-catalyzed reactions are sensitive to impurities.

  • Oxygen: Rigorously deoxygenate your solvents and maintain an inert (Argon or Nitrogen) atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and, in Sonogashira couplings, promotes alkyne homocoupling.[7]

  • Water: While some protocols tolerate or even benefit from a small amount of water (especially in Suzuki reactions to help dissolve the inorganic base), anhydrous conditions are generally preferred. Ensure your solvents and reagents are dry.

  • Reagent Purity: Use high-purity starting materials, bases, and ligands. Impurities can act as catalyst poisons.

Data Presentation & Protocols

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The following table provides a starting point for catalyst screening for the coupling of this compound with 4-methoxyphenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (2)Toluene1101275
3XPhos-G3 (2)-K₃PO₄ (2)Dioxane100892
4Pd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2)DMF1201288

Yields are representative and will vary based on specific substrate and experimental conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base (NaOtBu).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Lₙ(Ar)Pd(II)-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Suzuki)\nor\nAmine Binding\n(Buchwald)", shape=plaintext, fontcolor="#202124"]; PdII_Intermediate [label="Lₙ(Ar)Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing c1 [shape=point, width=0]; c2 [shape=point, width=0]; c3 [shape=point, width=0];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [arrowhead=none]; Transmetal -> PdII_Intermediate; PdII_Intermediate -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed];

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// Invisible nodes for edge routing c1 [shape=point, width=0]; c2 [shape=point, width=0]; c3 [shape=point, width=0];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [arrowhead=none]; Transmetal -> PdII_Intermediate; PdII_Intermediate -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed];

// Edge Labels edge [color="#5F6368"]; OxAdd -> PdII_Complex [label="+ Ar-Cl", headlabel="Rate-Limiting\nfor Aryl Chlorides"]; Transmetal -> PdII_Intermediate [label="+ R-B(OH)₂ / Base\n or + R₂NH / Base"]; RedElim -> Pd0 [label="- Ar-R"]; } end_dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: A Troubleshooting Guide for the Sandmeyer Reaction of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sandmeyer reaction to functionalize 2-aminobenzothiazoles. As a heterocyclic scaffold of significant interest in medicinal chemistry, the successful and efficient modification of 2-aminobenzothiazole is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during this transformation, grounded in mechanistic principles and practical, field-proven insights.

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a wide variety of functional groups, including halogens, cyano, and hydroxyl groups, via an aryl diazonium salt intermediate.[4][5][6] However, the application of this reaction to heteroaromatic amines like 2-aminobenzothiazole can present unique challenges.[7] This guide will address these specific issues to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction is resulting in very low yields or failing completely. What are the most likely causes?

Low yields in the Sandmeyer reaction of 2-aminobenzothiazoles typically originate from three primary areas: incomplete diazotization, decomposition of the benzothiazole-2-diazonium salt intermediate, or issues with the copper(I) catalyst.[8]

A1.1: Incomplete Diazotization

  • The Problem: The conversion of the 2-amino group to the diazonium salt is the crucial first step.[9] Incomplete conversion of the starting material will naturally lead to low yields of the final product.

  • The Cause: Insufficient acid, incorrect temperature control, or impure starting materials can all hinder the complete formation of the diazonium salt. A strongly acidic medium is essential for the formation and stability of the diazonium salt.[7]

  • The Solution:

    • Acid Stoichiometry: Ensure at least three equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) are used. One equivalent protonates the 2-amino group, one reacts with sodium nitrite to form nitrous acid, and the third maintains a strongly acidic environment to stabilize the diazonium salt.

    • Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[7][8]

    • Purity of 2-Aminobenzothiazole: Impurities in the starting material can consume the nitrous acid or interfere with the reaction in other ways.[7] Recrystallize or purify the 2-aminobenzothiazole if its purity is questionable.

    • Verification of Diazotization: You can test for the completion of the diazotization by using starch-iodide paper.[8] The presence of excess nitrous acid will turn the paper blue, indicating that all the primary amine has been consumed.[8]

A1.2: Decomposition of the Diazonium Salt

  • The Problem: Benzothiazole-2-diazonium salts can be thermally unstable.[10] Decomposition leads to the formation of unwanted byproducts, often appearing as dark, tar-like substances.[8]

  • The Cause: Elevated temperatures are the primary culprit.[8] The presence of certain impurities can also catalyze decomposition. The diazonium group is an excellent leaving group (N₂ gas), making the salt susceptible to nucleophilic attack, including by water, if the temperature is not strictly controlled.[9]

  • The Solution:

    • Maintain Low Temperatures: Strictly maintain the temperature between 0-5°C throughout the diazotization and before the addition of the copper(I) salt.[11]

    • Use Immediately: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. These salts are generally not isolated and are used in situ.[10]

A1.3: Issues with the Copper(I) Catalyst

  • The Problem: The copper(I) salt is the catalyst that facilitates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4][6][12] If the catalyst is inactive, the reaction will not proceed efficiently.

  • The Cause: Copper(I) salts are prone to oxidation to copper(II), which is generally less effective in the classic Sandmeyer reaction.[8] Improperly stored or old Cu(I) salts may have a significant Cu(II) content.

  • The Solution:

    • Use Freshly Prepared or High-Purity Copper(I) Salts: For optimal results, use freshly prepared copper(I) chloride or bromide. If using a commercial source, ensure it is of high purity and has been stored under an inert atmosphere.

    • Ensure Proper Dissolution: The copper(I) salt should be completely dissolved in the corresponding acid (e.g., CuCl in HCl, CuBr in HBr) before the addition of the diazonium salt solution.

Q2: I am observing the formation of significant amounts of 2-hydroxybenzothiazole as a byproduct. How can I minimize this?

A2.1: The Cause of Hydroxylation

The formation of 2-hydroxybenzothiazole is a common side reaction where water acts as a nucleophile, attacking the diazonium salt.[7] This is particularly problematic if the reaction temperature is allowed to rise above the recommended 0-5°C range.[13]

A2.2: Strategies for Minimizing Hydroxylation

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature is the most critical factor in preventing the reaction of the diazonium salt with water.[7]

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using highly concentrated acids can reduce the activity of water.

  • Rate of Addition: Add the diazonium salt solution slowly to the solution of the copper(I) salt. This ensures that the diazonium salt reacts quickly with the intended nucleophile (halide or cyanide) rather than with water.

Q3: My reaction is producing a complex mixture of byproducts, including dark polymeric materials. What is causing this and how can I prevent it?

A3.1: The Origin of Polymeric Byproducts

The formation of dark, tar-like materials is often indicative of radical side reactions and the decomposition of the diazonium salt.[8] The aryl radical intermediate in the Sandmeyer reaction can engage in undesired coupling reactions, leading to biaryl compounds and other polymeric substances.[4][6]

A3.2: Mitigation Strategies

  • Temperature Control: Elevated temperatures accelerate the rate of diazonium salt decomposition and subsequent radical side reactions.[8]

  • pH Control: A strongly acidic environment helps to stabilize the diazonium salt and suppress some side reactions.[7]

  • Purity of Reagents: Impurities in the starting amine or solvents can initiate or participate in radical side reactions.[7]

  • Degassing Solvents: In some cases, degassing the solvents to remove dissolved oxygen can minimize oxidative side reactions.

Q4: Can I use copper(II) salts for the Sandmeyer reaction of 2-aminobenzothiazole?

While the classic Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations have been developed that employ other transition metal salts, including copper(II).[4][6][8] However, for the standard halogenation or cyanation of 2-aminobenzothiazole, copper(I) is the more traditional and often more efficient catalyst.[14] In some specific protocols, a mixture of Cu(I) and Cu(II) has been used.[15] If you are experiencing issues with a Cu(I) catalyzed reaction, it is more likely due to the factors mentioned above rather than the choice of copper oxidation state, assuming a standard Sandmeyer protocol is being followed.

Experimental Protocols & Data

Table 1: Critical Parameters for the Sandmeyer Reaction of 2-Aminobenzothiazole
ParameterRecommended Range/ConditionRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.[7][8]
Reaction pH Strongly Acidic (e.g., >3 eq. of strong acid)Crucial for the formation and stability of the diazonium salt.[7]
Purity of Starting Amine >98%Impurities can lead to side reactions and lower yields.[7]
Copper(I) Salt Quality Freshly prepared or high purityThe activity of the catalyst is critical for the reaction to proceed.[7]
Protocol 1: General Procedure for the Sandmeyer Bromination of 2-Aminobenzothiazole
  • Preparation of the Copper(I) Bromide Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid under a nitrogen atmosphere. Cool the solution to 0°C in an ice-salt bath.

  • Diazotization of 2-Aminobenzothiazole: In a separate beaker, suspend 2-aminobenzothiazole (1.0 equivalent) in a mixture of 48% hydrobromic acid and water. Cool the suspension to 0°C.

  • Formation of the Diazonium Salt: While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the 2-aminobenzothiazole suspension with vigorous stirring. Continue stirring for 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution via the addition funnel to the stirred copper(I) bromide solution, keeping the temperature of the reaction mixture below 10°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Workflow for Troubleshooting the Sandmeyer Reaction

Troubleshooting_Sandmeyer start Low Yield or Reaction Failure check_diazotization Check Diazotization Step start->check_diazotization check_stability Assess Diazonium Salt Stability start->check_stability check_catalyst Evaluate Cu(I) Catalyst start->check_catalyst incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization decomposition Decomposition Occurring? check_stability->decomposition catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue incomplete_diazotization->check_stability No solution_diazotization Solution: - Increase Acid - Control Temp (0-5°C) - Check Amine Purity - Use Starch-Iodide Test incomplete_diazotization->solution_diazotization Yes decomposition->check_catalyst No solution_stability Solution: - Strict Temp Control (0-5°C) - Use Diazonium Salt Immediately - Slow Addition to Catalyst decomposition->solution_stability Yes catalyst_issue->start No, Re-evaluate solution_catalyst Solution: - Use Fresh/High-Purity Cu(I) Salt - Ensure Complete Dissolution catalyst_issue->solution_catalyst Yes success Improved Yield solution_diazotization->success solution_stability->success solution_catalyst->success

Caption: A decision tree for troubleshooting common issues in the Sandmeyer reaction.

Mechanism Overview: From 2-Aminobenzothiazole to 2-Halobenzothiazole

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine 2-Aminobenzothiazole Diazonium Benzothiazole-2-diazonium Salt Amine->Diazonium NaNO₂, H⁺ 0-5°C Radical Aryl Radical Diazonium->Radical Cu(I)X - N₂ Product 2-Halobenzothiazole Radical->Product Cu(II)X₂

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for scaling up this important synthetic intermediate. We will explore common synthetic routes, address potential challenges, and offer practical solutions to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main, reliable routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route 1: From 3-Methoxyaniline. This route involves the initial formation of the benzothiazole ring system, followed by the introduction of the chloro group. Key steps include the synthesis of 2-amino-4-methoxybenzothiazole, which is then converted to the final product via a Sandmeyer reaction.[1]

  • Route 2: From 4-Methoxy-2-mercaptobenzothiazole. This alternative pathway involves the chlorination of a 2-mercaptobenzothiazole intermediate.[1] This can be an efficient method if the starting mercapto compound is readily available.

Q2: I'm observing a low yield in my reaction. What are the most common factors affecting the yield?

A2: Low yields in benzothiazole synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and decrease the overall yield.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the reaction's efficiency.[2][3]

  • Incomplete Cyclization or Oxidation: In Route 1, the formation of the benzothiazole ring is a critical step. Incomplete cyclization or subsequent oxidation can result in a mixture of products and a lower yield of the desired compound.[3]

  • Decomposition of Intermediates: In the Sandmeyer reaction (Route 1), the diazonium salt intermediate is temperature-sensitive and can decompose if the reaction is not kept cold, leading to a significant drop in yield.[4]

Q3: What are some of the common impurities I should expect, and how can I minimize them?

A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in the Sandmeyer reaction, the formation of 2-hydroxy-4-methoxybenzothiazole can occur if the diazonium salt reacts with water.[4] To minimize impurities, it is crucial to maintain optimal reaction conditions, use high-purity starting materials, and carefully monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[3]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. This includes the use of safer solvents, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1][5] For example, some condensation reactions for forming the benzothiazole ring can be performed under solvent-free conditions or by using water as a solvent.[1]

Synthetic Routes and Troubleshooting Guides

Below are detailed protocols for the two primary synthetic routes, along with troubleshooting guides to address common issues encountered during scale-up.

Route 1: Synthesis via 2-Amino-4-methoxybenzothiazole and Sandmeyer Reaction

This route is a robust method that offers good control over the introduction of the substituents.

Route 1 Workflow A 3-Methoxyaniline B Thiocyanation & Cyclization A->B KSCN, Br2 C 2-Amino-4-methoxybenzothiazole B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Aryl Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCl) E->F G This compound F->G H Purification (Column Chromatography/Recrystallization) G->H I Final Product H->I

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 2-Amino-4-methoxybenzothiazole

  • In a suitable reaction vessel, dissolve 3-methoxyaniline in a suitable solvent such as glacial acetic acid.

  • Add potassium thiocyanate (KSCN) to the solution.

  • Cool the mixture in an ice bath and slowly add bromine, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4-methoxybenzothiazole.

Step 2: Sandmeyer Reaction to form this compound

  • Suspend 2-amino-4-methoxybenzothiazole in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly within the 0-5°C range to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-amino-4-methoxybenzothiazole Incomplete reaction; side reactions due to temperature fluctuations.Ensure complete dissolution of starting materials. Maintain strict temperature control during bromine addition. Monitor reaction progress by TLC.
Formation of a dark, tarry substance during Sandmeyer reaction Decomposition of the diazonium salt due to elevated temperatures.[4]Maintain a temperature of 0-5°C throughout the diazotization and addition to the copper catalyst.[4] Ensure slow, controlled addition of sodium nitrite.
Presence of 2-hydroxy-4-methoxybenzothiazole as a major byproduct Reaction of the diazonium salt with water.[4]Minimize the amount of water in the reaction where possible. Ensure a strongly acidic environment to stabilize the diazonium salt.[4]
Inconsistent results with the Sandmeyer reaction Inactive copper(I) chloride catalyst.Use freshly prepared or high-purity commercial CuCl. Ensure the catalyst is not oxidized to Cu(II).
Difficulty in purifying the final product Presence of closely eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system. If the product is a solid, washing with a cold non-solvent can help remove impurities.
Route 2: Synthesis via Chlorination of 4-Methoxy-2-mercaptobenzothiazole

This route can be more direct if the starting mercaptobenzothiazole is available.

Route 2 Workflow A 4-Methoxy-2-mercaptobenzothiazole B Chlorination A->B SO2Cl2 or other chlorinating agent C This compound B->C D Purification C->D E Final Product D->E

Caption: Synthetic workflow for Route 2.

  • Dissolve or suspend 4-methoxy-2-mercaptobenzothiazole in a suitable inert solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture. The addition of a small amount of water can sometimes improve the efficiency of chlorination with sulfuryl chloride.[6]

  • Stir the reaction at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully quench the reaction with water or a basic solution.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of chlorinated product Inactive chlorinating agent; suboptimal reaction conditions.Use a fresh bottle of the chlorinating agent. Ensure the reaction is carried out under anhydrous conditions (unless water is used as a promoter).[6] Optimize the reaction temperature and time.
Formation of disulfide byproduct Incomplete chlorination or side reaction of the starting material.Ensure a sufficient molar equivalent of the chlorinating agent is used. Slower addition of the chlorinating agent at a lower temperature may help.
Over-chlorination or other side products Reaction is too vigorous or the temperature is too high.Maintain a low temperature during the addition of the chlorinating agent. Use a less reactive chlorinating agent if over-chlorination is a persistent issue.
Difficult work-up due to emulsions Formation of salts or fine precipitates at the aqueous-organic interface.Use a filtration aid like Celite to remove fine solids before extraction. Adjust the pH of the aqueous layer to break the emulsion.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to follow all safety precautions.

Reagent Key Hazards Handling Precautions
3-Methoxyaniline Toxic, potential carcinogen.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Bromine Highly corrosive, toxic, and a strong oxidizing agent.Handle only in a chemical fume hood with extreme caution. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available.
Sodium Nitrite Oxidizing agent, toxic if swallowed.Store away from combustible materials. Avoid contact with skin and eyes.
Sulfuryl Chloride Corrosive, reacts violently with water.[7]Handle in a fume hood. Wear acid-resistant gloves and other appropriate PPE. Add to reaction mixtures slowly and in a controlled manner.
Hydrochloric Acid Corrosive.Use with adequate ventilation and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.[8][9][10]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromobenzothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzothiazole Scaffold in Modern Chemistry

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of a wide array of biologically active compounds and functional materials.[1][2] The ability to functionalize the benzothiazole scaffold, particularly at the 2-position, is crucial for the synthesis of novel therapeutic agents and advanced materials.[3][4] This guide provides an in-depth comparison of the reactivity of two key precursors, 2-chlorobenzothiazole and 2-bromobenzothiazole, in palladium-catalyzed cross-coupling reactions. Understanding the nuances of their reactivity is paramount for designing efficient and robust synthetic strategies.

The Fundamental Difference: A Matter of Bond Strength and Kinetics

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the nature of the halogen substituent on the aromatic ring is a critical determinant of reactivity. The generally accepted trend for halide reactivity is I > Br > Cl.[5] This trend is primarily governed by two key factors: carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step.

The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This lower activation energy for 2-bromobenzothiazole translates to faster reaction rates and the feasibility of using milder reaction conditions.

While both halogens at the C2 position of the benzothiazole ring are activated towards nucleophilic attack due to the electron-deficient nature of this position, the superior leaving group ability of bromide generally ensures that 2-bromobenzothiazole is the more reactive coupling partner.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. When comparing 2-chloro- and 2-bromobenzothiazoles in this reaction, the higher reactivity of the bromo derivative is evident.

Feature2-Bromobenzothiazole2-Chlorobenzothiazole
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures, longer reaction times)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often effective.Often requires more specialized and bulky phosphine ligands (e.g., XPhos, SPhos) to achieve good yields.[7]
Expected Yields Generally higherCan be lower, especially with less optimized catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halobenzothiazoles

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:
  • 2-Halobenzothiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for 2-bromobenzothiazole, Pd₂(dba)₃ with a bulky phosphine ligand like XPhos for 2-chlorobenzothiazole) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • To a dry Schlenk flask, add the 2-halobenzothiazole, arylboronic acid, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds. Similar to the Suzuki coupling, 2-bromobenzothiazole exhibits greater reactivity than its chloro counterpart in this transformation.

Feature2-Bromobenzothiazole2-Chlorobenzothiazole
Relative Reactivity HigherLower
Typical Reaction Conditions Milder temperatures and shorter reaction times are often sufficient.Requires higher temperatures and potentially longer reaction times.
Catalyst System A broader range of palladium/ligand combinations can be effective.Demands the use of highly active, bulky, and electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to overcome the stronger C-Cl bond.[8][9][10]
Base A variety of bases can be used (e.g., NaOtBu, K₃PO₄).Often requires a strong base like NaOtBu or LiHMDS.[8]
Expected Yields Generally good to excellent.Can be variable and highly dependent on the choice of catalyst and ligand.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Halobenzothiazoles

This protocol is a general guideline and may require optimization for specific amine and halide partners.

Materials:
  • 2-Halobenzothiazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP for 2-bromobenzothiazole, a Buchwald ligand like tBuXPhos for 2-chlorobenzothiazole) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the 2-halobenzothiazole and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights and Visualization

The difference in reactivity between 2-chloro- and 2-bromobenzothiazoles is rooted in the initial oxidative addition step of the catalytic cycle. The weaker C-Br bond allows for a more facile insertion of the palladium(0) catalyst. For the less reactive 2-chlorobenzothiazole, the oxidative addition is more challenging and often requires a more electron-rich and sterically hindered ligand on the palladium to promote this step.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(Ar')L2 Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Bromo 2-Bromobenzothiazole: - Weaker C-Br bond - Faster Oxidative Addition Chloro 2-Chlorobenzothiazole: - Stronger C-Cl bond - Slower Oxidative Addition - Requires more active catalyst

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling highlighting the critical oxidative addition step where the reactivity of the C-X bond is paramount.

Buchwald_Hartwig_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - 2-Halobenzothiazole - Amine - Pd Precatalyst - Ligand - Base - Solvent Start->Reagents Heating Heat to Reaction Temperature Reagents->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination of 2-halobenzothiazoles.

Conclusion and Recommendations

The choice between 2-chlorobenzothiazole and 2-bromobenzothiazole as a starting material in cross-coupling reactions is a trade-off between reactivity and cost.

  • 2-Bromobenzothiazole is the more reactive substrate, generally leading to higher yields under milder conditions with a wider range of standard palladium catalysts. It is the preferred choice for small-scale synthesis and when rapid reaction optimization is desired.

  • 2-Chlorobenzothiazole is often more cost-effective and readily available, making it an attractive option for large-scale synthesis. However, its lower reactivity necessitates the use of more sophisticated and often more expensive, sterically hindered phosphine ligands to achieve efficient coupling. The development of a robust process using 2-chlorobenzothiazole may require more extensive optimization of reaction conditions.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes that are both efficient and economically viable.

References

The Rising Star of Benzothiazoles: A Comparative Analysis of 2-Chloro-4-methoxybenzo[d]thiazole's Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives are at the forefront of research into novel anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides an in-depth comparison of the biological activity of a particularly promising derivative, 2-Chloro-4-methoxybenzo[d]thiazole, with other key benzothiazoles. We will delve into the structure-activity relationships that govern their efficacy and present supporting experimental data to offer a clear perspective for researchers and drug development professionals.

The Benzothiazole Core: A Versatile Pharmacophore

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a unique three-dimensional structure that can interact with a variety of biological targets. The versatility of this scaffold allows for substitutions at multiple positions, most notably at the 2, 4, 5, and 6-positions, leading to a diverse array of biological activities.[5][6] The nature and position of these substituents are critical in determining the potency and selectivity of the resulting compounds.[1]

This compound: A Molecule of Interest

This compound is a synthetic benzothiazole derivative that has garnered attention as a key intermediate in the synthesis of more complex, biologically active molecules.[7] The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position is anticipated to significantly influence its biological profile. The chlorine atom, an electron-withdrawing group, can enhance the molecule's reactivity and ability to form crucial interactions with biological targets. Conversely, the methoxy group, an electron-donating group, can modulate the molecule's electronic properties and lipophilicity, potentially enhancing its cell permeability and target engagement.[8] While specific experimental data for this compound is emerging, its structural features suggest a strong potential for both anticancer and antimicrobial activities.

Comparative Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[3][9] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][10]

Structure-Activity Relationship in Anticancer Benzothiazoles

Research has shown that substitutions on the benzothiazole ring play a crucial role in their anticancer efficacy:

  • 2-Position: Substitution at the 2-position with aryl groups, particularly those with electron-withdrawing or donating groups, has been shown to be critical for potent anticancer activity.[1]

  • 4-Position: The introduction of a methoxy group at the 4-position has been linked to enhanced kinase-inhibiting capabilities, a key mechanism in anticancer therapy.[8][11]

  • 6-Position: Substitutions at the 6-position with electron-withdrawing groups like halogens (e.g., chlorine) or nitro groups have been shown to improve the anticancer activity of benzothiazole derivatives.[12]

The following table summarizes the anticancer activity of various benzothiazole derivatives, providing a basis for comparison with the expected potential of this compound.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole derivative 2-ArylHEP-2, MCF-79x10⁻⁶ - 4x10⁻³ M[3]
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) 2-ArylProstate Cancer0.7 - 1.0[9]
4-Substituted methoxybenzoyl-aryl-thiazoles (SMART) 4-MethoxybenzoylMelanoma, Prostate CancerLow nM range[9]
6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole 6-ChloroPancreatic adenocarcinoma (Capan-1)0.6[12]
6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole 6-ChloroNon-small cell lung cancer (NCI-H460)0.9[12]
6-Methoxy-2-hydrazone benzothiazole derivatives 6-MethoxyVarious cancer cell lines1.3 - 12.8[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of benzothiazole derivatives incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for determining IC50 values using the MTT assay.

Comparative Antimicrobial Activity

Benzothiazole derivatives also exhibit significant antimicrobial activity against a wide range of bacteria and fungi.[13][14] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[6]

Structure-Activity Relationship in Antimicrobial Benzothiazoles

The antimicrobial efficacy of benzothiazoles is also heavily influenced by their substitution patterns:

  • 2-Amino/Substituted Amino Group: The presence of an amino group or a substituted amino group at the 2-position is a common feature in many antimicrobial benzothiazoles.[13]

  • Halogen Substitution: The introduction of halogens, such as chlorine, on the benzothiazole ring often enhances antimicrobial activity.[14]

  • Electron-donating/withdrawing groups: The presence of both electron-donating (like methoxy) and electron-withdrawing groups can modulate the antimicrobial spectrum and potency.[15]

The following table presents the antimicrobial activity of selected benzothiazole derivatives, offering a comparative context for this compound.

CompoundSubstitutionMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
2-Aminobenzothiazole derivative A1 2-AminoBacillus subtilis22 - 33 mm[13]
2-Aminobenzothiazole derivative A2 2-AminoBacillus subtilis21 - 32 mm[13]
2-(6-chloro-benzthiazol-2-yl)amino) derivatives 6-ChloroGram +ve and Gram -ve bacteriaModerate to good[14]
Benzothiazole derivative 3e 2-SubstitutedGram +ve and Gram -ve bacteriaMIC: 3.12 µg/mL[16]
Benzothiazole derivative 3n 2-SubstitutedFungal strainsMIC: 1.56 - 12.5 µg/mL[16]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

A common method to evaluate the antimicrobial activity of compounds is the agar well diffusion assay. This method provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.

Agar_Well_Diffusion_Workflow start Prepare a lawn culture of the test microorganism on an agar plate create_wells Create wells in the agar using a sterile cork borer start->create_wells add_compounds Add a known concentration of the benzothiazole derivative to the wells create_wells->add_compounds incubate Incubate the plates at an appropriate temperature for 24-48 hours add_compounds->incubate measure_zones Measure the diameter of the zone of inhibition around each well incubate->measure_zones

Workflow for the agar well diffusion method.

Signaling Pathways and Mechanisms of Action

The biological activities of benzothiazole derivatives are mediated through various signaling pathways. In cancer, they have been shown to induce apoptosis by modulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[17] Some derivatives also act as tubulin polymerization inhibitors, arresting the cell cycle and leading to apoptosis.[9][10] Furthermore, downregulation of EGFR protein levels has been observed with certain benzothiazole compounds.[17]

Benzothiazole_Anticancer_Mechanisms cluster_0 Benzothiazole Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects Benzothiazole Benzothiazole Derivatives Kinases Protein Kinases (e.g., EGFR) Benzothiazole->Kinases Tubulin Tubulin Benzothiazole->Tubulin JAK_STAT JAK/STAT Pathway Benzothiazole->JAK_STAT MAPK ERK/MAPK Pathway Benzothiazole->MAPK PI3K_AKT PI3K/Akt/mTOR Pathway Benzothiazole->PI3K_AKT InhibitionProliferation Inhibition of Proliferation Kinases->InhibitionProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis JAK_STAT->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis CellCycleArrest->Apoptosis

Potential anticancer mechanisms of benzothiazole derivatives.

Conclusion and Future Perspectives

This compound stands as a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests a high potential for both anticancer and antimicrobial activities. While direct experimental data for this specific compound is still emerging, comparative analysis with other structurally related benzothiazoles provides a strong rationale for its further investigation. The insights into the structure-activity relationships of benzothiazoles discussed in this guide can aid researchers in the rational design of more potent and selective derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to fully elucidate their therapeutic potential.

References

A-Comparative-Analysis-of-Antimicrobial-Efficacy-with-Standard-Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A-Guide-for-Researchers-and-Drug-Development-Professionals

In the face of mounting antimicrobial resistance, the robust evaluation of novel antimicrobial agents is paramount. This guide provides a comprehensive framework for the comparative analysis of a new antimicrobial agent's efficacy against standard, clinically relevant antibiotics. As Senior Application Scientists, we emphasize the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.

This guide will delve into the foundational in vitro assays essential for characterizing a novel antimicrobial, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Furthermore, we will explore the critical aspect of cytotoxicity to assess the compound's safety profile.

Foundational In Vitro Efficacy Testing: Unveiling the Potency of Novel Antimicrobials

The initial assessment of a new antimicrobial agent hinges on determining its intrinsic potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a standardized incubation period.[1][2]

Determining the Minimum Inhibitory Concentration (MIC)

Two primary methods are employed for MIC determination: broth microdilution and disk diffusion. The choice between these methods often depends on the desired throughput and whether a quantitative MIC value is required.

Broth Microdilution: A Quantitative Approach

The broth microdilution method is a highly accurate and widely used technique to determine the MIC of an antimicrobial agent.[3][4] It involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a multi-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test microorganism.[2] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[1] The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[1][6]

This method's key advantage is its ability to provide a quantitative MIC value, which is crucial for comparing the potency of different compounds and for monitoring the development of resistance.[1][4]

Disk Diffusion (Kirby-Bauer) Method: A Qualitative Screening Tool

The disk diffusion method is a simpler, qualitative or semi-quantitative technique for assessing antimicrobial susceptibility.[7] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate uniformly inoculated with the test bacterium.[8][9] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[8][10] If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[9][10] The diameter of this zone is then measured to determine the bacterium's susceptibility.[9]

While the disk diffusion method does not provide a precise MIC value, it is a valuable tool for rapid screening of multiple antimicrobial agents against a single organism and for observing qualitative differences in efficacy.[7][10]

This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the novel antimicrobial agent and standard antibiotics (e.g., Vancomycin) in an appropriate solvent.

  • Preparation of Microtiter Plates: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

The results of the MIC determination should be summarized in a clear and concise table for easy comparison.

Antimicrobial AgentTest OrganismMIC (µg/mL)
Novel Antimicrobial XS. aureus ATCC 292132
VancomycinS. aureus ATCC 292131
Growth ControlS. aureus ATCC 29213Growth

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B Dilute D Inoculate Microtiter Plate B->D Add to wells C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D Add to wells E Incubate at 35°C for 16-20h D->E Incubate F Visually Inspect for Turbidity E->F Read G Determine MIC (Lowest concentration with no growth) F->G Interpret

Caption: Workflow for MIC determination using broth microdilution.

Dynamic Antimicrobial Activity: Time-Kill Kinetic Assays

While the MIC provides a static measure of an antimicrobial's inhibitory activity, time-kill kinetic assays offer a dynamic view of its bactericidal or bacteriostatic effects over time.[14][15] These assays monitor the rate and extent of bacterial killing at different concentrations of the antimicrobial agent.[14]

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[15][16] Time-kill curves are generated by plotting the log10 of viable cell counts (CFU/mL) against time.[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.

  • Exposure to Antimicrobial Agents: In sterile tubes or flasks, add the bacterial suspension to CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without any antimicrobial.

  • Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[17] Perform serial dilutions of these aliquots in sterile saline and plate them onto Mueller-Hinton Agar (MHA).

  • Incubation and Colony Counting: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the mean log10 CFU/mL versus time for each antimicrobial concentration.

The results of the time-kill assay should be presented in a graph to visualize the killing kinetics.

(A hypothetical graph would be presented here showing the log10 CFU/mL over time for the novel antimicrobial and the standard antibiotic at different MIC multiples.)

Diagram: Time-Kill Assay Workflow

Time_Kill_Assay_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Plating cluster_quantification Quantification & Analysis A Prepare Standardized Bacterial Inoculum B Add Inoculum to Broth with Varying Antimicrobial Concentrations (multiples of MIC) A->B Inoculate C Incubate and Collect Aliquots at Timed Intervals (0, 2, 4, 6, 8, 24h) B->C Incubate D Perform Serial Dilutions C->D Sample E Plate Dilutions onto Agar Plates D->E Plate F Incubate Plates and Count Colonies (CFU) E->F Incubate G Calculate log10 CFU/mL F->G Calculate H Plot log10 CFU/mL vs. Time G->H Plot

Caption: Workflow for performing a time-kill kinetic assay.

Assessing Safety: In Vitro Cytotoxicity Assays

A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.[18][19] In vitro cytotoxicity assays are essential for this preliminary safety assessment.[20]

Various methods can be employed to monitor cell health, including assessing plasma membrane integrity, DNA synthesis, and enzymatic activity.[20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[21] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[21]

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the novel antimicrobial agent and a vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[21]

The cytotoxicity data should be presented in a table comparing the IC50 values.

CompoundCell LineIC50 (µg/mL)
Novel Antimicrobial XHeLa>100
Doxorubicin (Positive Control)HeLa0.5

Bridging to In Vivo Relevance

While in vitro assays provide fundamental data, it's important to acknowledge their limitations. The ultimate goal is to predict in vivo efficacy.[22][23] In vitro studies should be designed to bridge to in vivo testing.[22] Data from these foundational assays are critical for selecting appropriate candidates and designing informative animal model studies to evaluate efficacy in a more complex biological system.[24][25][26]

Conclusion

A systematic and comparative approach to evaluating the in vitro efficacy and safety of novel antimicrobial agents is essential for successful drug development. By employing standardized and validated methods such as broth microdilution for MIC determination, time-kill kinetic assays, and cytotoxicity assays, researchers can generate robust and reliable data. This information is critical for identifying promising lead compounds, understanding their mechanisms of action, and making informed decisions about their progression into preclinical and clinical development. The adherence to rigorous scientific principles and standardized protocols, as outlined in this guide, ensures the integrity and trustworthiness of the generated data, ultimately contributing to the fight against antimicrobial resistance.

References

A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-Chloro-4-methoxybenzo[d]thiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among its many derivatives, 2-Chloro-4-methoxybenzo[d]thiazole stands out as a versatile synthetic intermediate, prized for its reactive chloro group and the electronic influence of its methoxy substituent.[1][4] This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering valuable insights for researchers engaged in the synthesis and characterization of novel benzothiazole-based compounds.

The Synthetic Pathway: From Precursors to Product

The journey to this compound typically begins with 4-methoxyaniline, which undergoes cyclization to form 4-methoxy-2-aminobenzothiazole. This intermediate is then converted to the final product via a Sandmeyer-type reaction. Understanding the spectroscopic signatures of each molecule in this pathway is crucial for monitoring reaction progress, verifying product identity, and ensuring purity.

Synthetic Pathway 4-Methoxyaniline 4-Methoxyaniline 4-Methoxy-2-aminobenzothiazole 4-Methoxy-2-aminobenzothiazole 4-Methoxyaniline->4-Methoxy-2-aminobenzothiazole Thiocyanation/ Cyclization This compound This compound 4-Methoxy-2-aminobenzothiazole->this compound Sandmeyer Reaction

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 4-Methoxy-2-aminobenzothiazole

A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with thiocyanate and a halogen.[5]

  • Dissolve 4-methoxyaniline in a suitable solvent, such as glacial acetic acid.

  • Add a source of thiocyanate, such as potassium thiocyanate (KSCN).

  • Slowly add a solution of bromine in the same solvent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonia) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Synthesis of this compound

The conversion of the 2-amino group to a chloro group is effectively achieved through the Sandmeyer reaction.[6][7][8]

  • Suspend 4-methoxy-2-aminobenzothiazole in an aqueous solution of hydrochloric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Nitrogen gas will evolve. After the evolution ceases, warm the reaction mixture gently.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of the compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra provide information on the chemical environment of the protons in the molecule.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Amino Protons (ppm)
4-Methoxyaniline 6.6-6.8 (m, 4H)3.7 (s, 3H)3.5 (br s, 2H)
4-Methoxy-2-aminobenzothiazole 6.7-7.4 (m, 3H)3.8 (s, 3H)7.5 (br s, 2H)
This compound 7.0-7.8 (m, 3H)3.9 (s, 3H)-

Analysis:

  • Aromatic Region: The transition from 4-methoxyaniline to the benzothiazole structure leads to a downfield shift of the aromatic protons due to the electron-withdrawing effect of the fused thiazole ring. The introduction of the chlorine atom in the final product causes a further downfield shift, particularly for the proton ortho to the chloro group.

  • Methoxy Protons: The chemical shift of the methoxy protons remains relatively consistent across the three compounds, with only a slight downfield shift observed upon the formation of the benzothiazole ring and the introduction of the chloro group.

  • Amino Protons: The disappearance of the amino proton signal is a clear indicator of the successful conversion of 4-methoxy-2-aminobenzothiazole to this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectra reveal the carbon framework of the molecules.

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)C2-Carbon (ppm)
4-Methoxyaniline 114-15355.7-
4-Methoxy-2-aminobenzothiazole 109-15355.8~167
This compound 110-15456.2~153

Analysis:

  • C2-Carbon: The most significant change is observed at the C2 position of the thiazole ring. In 4-methoxy-2-aminobenzothiazole, the C2 carbon attached to the amino group appears at a lower field (~167 ppm). In contrast, the C2 carbon in this compound, bonded to the electronegative chlorine atom, is found at a higher field (~153 ppm). This upfield shift is a key diagnostic feature for the successful substitution.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons show subtle changes reflecting the alterations in the electronic distribution upon cyclization and chlorination.

  • Methoxy Carbon: The methoxy carbon signal remains relatively unchanged throughout the synthetic sequence.

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecules.

CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
4-Methoxyaniline 3300-3500-1230-1250-
4-Methoxy-2-aminobenzothiazole 3100-3400~16301240-1260-
This compound -~15801250-1270700-800

Analysis:

  • N-H Stretch: The characteristic broad N-H stretching bands in the spectra of 4-methoxyaniline and 4-methoxy-2-aminobenzothiazole are absent in the spectrum of the final product, confirming the removal of the amino group.[9]

  • C=N Stretch: The appearance of a C=N stretching vibration in the benzothiazole derivatives is a clear indication of ring formation. The position of this band shifts to a lower wavenumber in the chloro-substituted product.

  • C-Cl Stretch: The presence of a C-Cl stretching vibration in the fingerprint region of the spectrum for this compound is a definitive marker for the successful chlorination.

Logical Flow of Spectroscopic Verification

Spectroscopic Verification cluster_0 Precursor: 4-Methoxy-2-aminobenzothiazole cluster_1 Product: this compound A ¹H NMR: - Aromatic signals (3H) - Methoxy signal (3H) - Amino signal (2H) D ¹H NMR: - Aromatic signals (3H) - Methoxy signal (3H) - Amino signal absent A->D Disappearance of NH₂ signal B ¹³C NMR: - C2-carbon at ~167 ppm E ¹³C NMR: - C2-carbon at ~153 ppm B->E Upfield shift of C2 signal C FT-IR: - N-H stretch present - C=N stretch present F FT-IR: - N-H stretch absent - C-Cl stretch present C->F Disappearance of N-H and appearance of C-Cl stretch

Caption: Key spectroscopic changes confirming the conversion.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed roadmap for the synthesis and characterization of this important intermediate. By carefully analyzing the changes in NMR chemical shifts and IR vibrational frequencies, researchers can confidently monitor the progress of their reactions and verify the structure of their target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate synthesis of novel benzothiazole-based molecules with potential therapeutic applications.

References

The Double-Edged Sword: A Comparative Guide to the 4-Methoxy Group's Influence on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of functional groups is a cornerstone of medicinal chemistry. Among these, the seemingly simple 4-methoxy group (4-MeO) presents a fascinating case of dual influence, capable of profoundly enhancing a compound's therapeutic potential while simultaneously introducing metabolic liabilities. This guide provides an in-depth, objective comparison of how the 4-methoxy group modulates biological activity, supported by experimental data and detailed protocols for assessment. We will dissect the causality behind its effects, offering field-proven insights to navigate the intricate process of drug design.

The Physicochemical Profile of the 4-Methoxy Group: More Than Just a Methyl Ether

The influence of the 4-methoxy group stems from a unique combination of electronic and steric properties that distinguish it from a simple hydroxyl or methyl group.[1] Understanding this profile is critical to predicting its impact on a lead compound.

Electronic Effects: The 4-methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) through the sigma (σ) bonds.[2][3] However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, resulting in a strong electron-donating mesomeric effect (+M).[2] In the para position, this resonance effect typically dominates, increasing the electron density of the aromatic system.[2] This electronic modulation can significantly alter a molecule's reactivity and its ability to interact with biological targets.[4]

Steric and Conformational Properties: The methoxy group is relatively small, offering a favorable balance of electronic enhancement with low steric hindrance.[4] This allows it to probe binding pockets without causing significant steric clashes that might be observed with larger alkyl groups.[5] The group's conformation, whether it lies in the plane of the aromatic ring or perpendicular to it, can also influence its interactions and is a key consideration in computational modeling.

Lipophilicity: On an aromatic ring, the methoxy group is considered a non-lipophilic substituent, with a Hansch lipophilicity parameter (π) close to zero.[6] This is a significant advantage in drug design, as it allows for potential potency improvements without the common trade-off of increased lipophilicity, which can negatively impact solubility and pharmacokinetic properties.[6]

The Dichotomy of Influence: Pharmacodynamics vs. Pharmacokinetics

The true complexity of the 4-methoxy group emerges when we examine its impact on a drug's interaction with its target (pharmacodynamics) versus its journey through the body (pharmacokinetics).

Enhancing Potency: The "Methoxy-Boost" in Receptor Binding

The electron-donating nature of the 4-methoxy group can enhance the binding affinity of a ligand for its target receptor.[4] This "methoxy-boost" can be attributed to several factors:

  • Increased Electron Density: The enriched electron density in the aromatic ring can strengthen π-π stacking or cation-π interactions with amino acid residues in the binding pocket.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the active site.[4]

  • Favorable Electrostatic Potential: The versatile electrostatic potential of the methoxy group can lead to favorable interactions within the binding pocket.[6]

A notable example is the development of the highly selective β2 adrenergic receptor agonist, (R,R')-4'-methoxy-1-naphthylfenoterol ((R,R')-MNF), where the methoxy group contributes to its potent activity.[7]

The Metabolic Achilles' Heel: O-Demethylation

Despite its benefits in target binding, the methoxy group is a well-known metabolic liability.[4][8] The primary metabolic pathway for aryl methyl ethers is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[9] This process converts the methoxy group into a hydroxyl group, which can lead to:

  • Rapid Clearance: The resulting hydroxylated metabolite is more polar and readily excreted, potentially leading to a short half-life and reduced bioavailability of the parent drug.[9][10]

  • Formation of Reactive Metabolites: In some cases, the O-demethylation can be a prelude to the formation of reactive quinone species, which can be toxic.[11]

  • Altered Pharmacological Profile: The metabolite, now possessing a hydroxyl group, may have a different pharmacological profile, potentially leading to off-target effects or a complete loss of desired activity.[9]

The metabolic instability of the methoxy group is a critical consideration in drug design, often necessitating strategies to mitigate this liability.[12]

Comparative Analysis: 4-Methoxy vs. Alternative Substituents

To make informed decisions, a direct comparison with common bioisosteric replacements is essential. Bioisosteres are functional groups with similar steric and electronic properties that can be used to modulate a molecule's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14]

SubstituentElectronic Effect (para)Steric BulkH-BondingMetabolic StabilityKey AdvantageKey Disadvantage
-OCH3 (Methoxy) +M > -I (Donating)SmallAcceptorLow (O-demethylation)Potency enhancement without increasing lipophilicity.[6]Major metabolic liability.[4]
-OH (Hydroxyl) +M > -I (Donating)Very SmallDonor & AcceptorModerate (Glucuronidation)Strong H-bonding potential.Can be rapidly conjugated and eliminated.
-F (Fluoro) -I > +M (Withdrawing)Very SmallWeak AcceptorHigh Blocks metabolism at that position.Alters electronic properties significantly.
-CF3 (Trifluoromethyl) -I, -M (Strongly Withdrawing)MediumWeak AcceptorHigh Increases metabolic stability and lipophilicity.Can drastically reduce binding affinity.
-CH3 (Methyl) Weakly DonatingSmallNoneModerate (Oxidation)Increases lipophilicity.Can be a site of metabolism.
-OCF3 (Trifluoromethoxy) -I > +M (Withdrawing)MediumWeak AcceptorHigh Metabolically stable analogue of methoxy.[15]Can negatively impact potency.
-CHF2 (Difluoromethyl) Weakly WithdrawingSmall-MediumWeak AcceptorHigh Can serve as a metabolically stable methoxy isostere.[15]Synthesis can be challenging.

Experimental Assessment of the 4-Methoxy Group's Influence

A robust experimental cascade is crucial to objectively assess the impact of a 4-methoxy group on a lead compound. The following protocols provide a framework for this evaluation.

In Vitro Potency and Efficacy Assays

These assays are the first step in quantifying the biological effect of a compound.[][17]

Experimental Protocol: Cell-Based Potency Assay (e.g., Reporter Gene Assay)

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest. The cell line should also contain a reporter gene system (e.g., luciferase) under the control of a promoter responsive to the target's signaling pathway.

  • Compound Preparation: Prepare a stock solution of the 4-methoxy compound and its corresponding analogue (e.g., the hydroxyl or fluoro-substituted version) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the serially diluted compounds. Include a vehicle control (solvent only) and a positive control (a known agonist/antagonist).

    • Incubate for a predetermined time to allow for target engagement and reporter gene expression.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer.

  • Data Analysis: Plot the reporter signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists), which represents the concentration at which the compound elicits 50% of its maximal effect.[17]

Diagram: In Vitro Potency Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation signal_detection Signal Detection (Luminometry) incubation->signal_detection data_analysis Data Analysis (Dose-Response Curve) signal_detection->data_analysis ec50_ic50 Determine EC50/IC50 data_analysis->ec50_ic50

Caption: Workflow for a cell-based potency assay.

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism.[12]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 4-methoxy compound in an organic solvent.

    • Thaw pooled liver microsomes (from human, rat, or mouse) on ice.

    • Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.

  • Assay Procedure:

    • In a 96-well plate, add the compound to a pre-warmed buffer containing the liver microsomes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Diagram: Metabolic Stability Assessment Pathway

G Compound 4-Methoxy Compound Metabolism Incubation (Time Course) Compound->Metabolism Microsomes Liver Microsomes (+ NADPH) Microsomes->Metabolism Quench Reaction Quench (Acetonitrile + IS) Metabolism->Quench Analysis LC-MS/MS Analysis Quench->Analysis HalfLife Calculate In Vitro t1/2 Analysis->HalfLife

Caption: Key steps in determining in vitro metabolic stability.

In Vivo Pharmacokinetic and Efficacy Studies

While in vitro assays are crucial for initial screening, in vivo studies in animal models are necessary to understand the compound's behavior in a complex biological system.[18][19][20]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Compound Administration: Administer the 4-methoxy compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated by comparing oral and IV AUCs).

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) / Efficacy admin_pk Compound Administration (Oral/IV) sampling_pk Blood Sampling (Time Course) admin_pk->sampling_pk analysis_pk LC-MS/MS Analysis of Plasma sampling_pk->analysis_pk params_pk Calculate PK Parameters (AUC, Cmax, t1/2) analysis_pk->params_pk admin_pd Compound Administration (Dosing Regimen) model Disease Model admin_pd->model assessment Efficacy Assessment (e.g., Tumor Volume) model->assessment biomarker Biomarker Analysis model->biomarker start start->admin_pk start->admin_pd

References

A Senior Application Scientist's Guide to In Vitro Profiling of Benzothiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel benzothiazole-based compounds, designed for researchers in oncology and drug development. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic agents. Benzothiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and topoisomerases.[4][5] This guide will equip you with the necessary protocols to dissect these mechanisms and objectively compare your compound's performance against established alternatives.

Part 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Screening

The initial step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cell growth or induce cell death. Tetrazolium salt-based assays are the workhorses for this stage due to their simplicity, scalability for high-throughput screening, and cost-effectiveness. These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.

Comparative Analysis: MTT vs. XTT Assays

The two most common tetrazolium-based assays are the MTT and XTT assays. The choice between them depends on experimental needs and cell type. The core principle involves the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[6]

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate)
Principle Enzymatic reduction forms a water-insoluble purple formazan.[7][8]Enzymatic reduction forms a water-soluble orange formazan.[7]
Solubilization Step Required. An organic solvent (e.g., DMSO, SDS) must be added to dissolve the formazan crystals.[7]Not Required. The formazan product is water-soluble, simplifying the protocol.
Sensitivity Generally very sensitive, but can be affected by incomplete dissolution of formazan.Often shows increased sensitivity and a broader linear range, especially at high cell densities.
Toxicity The solubilizing agents can be toxic to cells, making it an endpoint-only assay.The reagents are less toxic, allowing for continuous monitoring of cells over time.[7]
Best For Endpoint assays; standard cytotoxicity screening.High-throughput screening (HTS); experiments requiring kinetic measurements.
Experimental Workflow: General Cytotoxicity Screening

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cells (e.g., MCF-7, A549, HCT116) plate_cells 2. Seed Cells in 96-well Plates (Optimal density is critical) cell_culture->plate_cells add_compound 4. Treat Cells (Incubate 24-72h) plate_cells->add_compound prepare_compound 3. Prepare Serial Dilutions of Benzothiazole Compound prepare_compound->add_compound add_reagent 5. Add MTT or XTT Reagent add_compound->add_reagent incubate 6. Incubate (Allow formazan conversion) add_reagent->incubate read_plate 7. Read Absorbance (Spectrophotometer) incubate->read_plate analyze 8. Calculate IC50 Values (Dose-response curve) read_plate->analyze

Caption: Workflow for IC50 determination using tetrazolium-based assays.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies for assessing cytotoxicity.[6]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of your benzothiazole compound and a reference drug (e.g., Doxorubicin) by serial dilution in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once a compound demonstrates potent cytotoxicity, the next critical phase is to determine how it kills cancer cells. Benzothiazoles are known to act through multiple pathways.[4][5] A multi-assay approach is essential for a comprehensive profile.

A. Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs.[9][10] Its induction is a desirable characteristic for a therapeutic candidate. We can measure several hallmarks of apoptosis occurring at different stages of the process.

G cluster_early Early Apoptosis cluster_mid Mid-Stage Apoptosis cluster_late Late Apoptosis start Treat Cells with Benzothiazole Compound (at IC50 concentration) annexin_v Annexin V/PI Staining (Flow Cytometry) Detects PS translocation start->annexin_v caspase Caspase Activity Assay (e.g., Caspase-3/7) Measures executioner caspases annexin_v->caspase tunel TUNEL Assay Detects DNA fragmentation caspase->tunel

Caption: Staged approach to confirming apoptosis induction.

This is the gold-standard assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Cell Cycle Arrest

Many benzothiazole derivatives exert their anticancer effects by halting cell cycle progression, preventing cancer cells from dividing.[5] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method to analyze cell cycle distribution.[13] The principle is that the amount of DNA in a cell is directly proportional to the fluorescence intensity of the intercalating dye.

This protocol allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells. Cells can be stored at -20°C for several weeks after fixation.[14][15]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and its omission would lead to inaccurate DNA content measurement.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.

  • Flow Cytometry: Incubate for 20-30 minutes in the dark before analyzing on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in each phase (G0/G1, S, G2/M).

C. Induction of Reactive Oxygen Species (ROS)

Some benzothiazoles are known to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS).[4][10] ROS are highly reactive molecules that, in excess, can cause significant damage to DNA, proteins, and lipids, ultimately leading to cell death.[16][17]

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe for detecting intracellular ROS.[17] It is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]

  • Cell Culture and Treatment: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat with the benzothiazole compound for a desired time period (e.g., 1, 3, 6, or 24 hours).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence intensity compared to the control indicates an increase in intracellular ROS.

D. Specific Enzyme Inhibition

The versatility of the benzothiazole scaffold allows it to be tailored to inhibit specific enzymes crucial for cancer cell survival.[3][19] Key targets include protein kinases and topoisomerases.[4][20]

Many benzothiazoles function as kinase inhibitors, targeting pathways like PI3K or receptor tyrosine kinases (e.g., EGFR).[20][21][22] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide.

General Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., PI3Kβ, EGFR), the substrate peptide, and serial dilutions of the benzothiazole inhibitor.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Quantify ATP Consumption: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add a Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP formed and thus correlates with kinase activity. A potent inhibitor will result in a low luminescent signal.

DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs.[23] Some benzothiazole derivatives have been shown to inhibit human topoisomerase IIα.[24][25]

General Protocol: Topoisomerase II DNA Relaxation Assay

  • Principle: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

  • Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα enzyme in the presence of ATP and varying concentrations of the benzothiazole compound. A known inhibitor like Etoposide should be used as a positive control.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

    • No enzyme: A single band of supercoiled DNA.

    • Enzyme, no inhibitor: The supercoiled DNA will be converted to relaxed circular DNA, which runs slower on the gel.

    • Enzyme + inhibitor: The inhibitor will prevent relaxation, resulting in the persistence of the supercoiled DNA band.[24]

Part 3: Data Synthesis and Comparative Analysis

A thorough evaluation requires synthesizing the data from these disparate assays into a coherent profile. This allows for a direct comparison of a novel compound against a known standard.

Hypothetical Data Profile: Benzothiazole Derivative (BZ-123) vs. Doxorubicin
AssayParameterBZ-123Doxorubicin (Reference)Interpretation
Cytotoxicity IC50 (MCF-7, 48h)0.5 µM0.8 µMBZ-123 shows potent anti-proliferative activity, comparable to the standard of care.
Apoptosis % Apoptotic Cells (Annexin V+)65% (at 1 µM)75% (at 1 µM)BZ-123 is a strong inducer of apoptosis.
Cell Cycle % Cells in G2/M55% (at 0.5 µM)60% (at 0.5 µM)BZ-123 causes a significant G2/M phase arrest.
ROS Induction Fold Increase in DCF Fluorescence4.5-fold2.0-foldThe primary mechanism may involve high levels of oxidative stress.
Topoisomerase II Inhibition IC501.2 µM0.9 µMBZ-123 is a potent inhibitor of Topoisomerase II, contributing to its cytotoxic effect.

This integrated view provides a powerful snapshot of the compound's biological activity, guiding further development and optimization. By systematically applying this multi-faceted in vitro testing strategy, researchers can build a robust data package that not only validates their compound's efficacy but also provides deep mechanistic insights essential for advancing a novel benzothiazole derivative through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. Benzothiazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmacological agents with antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these vital scaffolds, particularly 2-substituted benzothiazoles, is a field of continuous innovation. The most prevalent and atom-economical route involves the cyclocondensation of 2-aminothiophenol with various carbonyl compounds, primarily aldehydes. The efficacy of this transformation is critically dependent on the catalyst employed.

This guide moves beyond a simple catalog of catalysts. It provides a comparative analysis of different catalytic systems, grounded in experimental data, to explain the causality behind their performance. We will explore the strengths and weaknesses of various approaches, from robust heterogeneous nanocatalysts to green, metal-free organocatalysts, enabling you to make informed decisions for your synthetic strategies.

The Central Reaction: Cyclocondensation of 2-Aminothiophenol

The primary reaction discussed is the condensation of 2-aminothiophenol with an aldehyde. This reaction proceeds through the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final 2-substituted benzothiazole. The role of the catalyst is to facilitate one or more of these steps, enhancing reaction rates, improving yields, and enabling milder reaction conditions.

General Mechanistic Pathway

The catalytic cycle typically involves the activation of the aldehyde's carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. This is followed by dehydration to form the Schiff base (benzothiazoline intermediate), and a final oxidation step.

Benzothiazole Synthesis Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Oxidation 2-Aminothiophenol 2-Aminothiophenol Intermediate_1 Hemiaminal Intermediate 2-Aminothiophenol->Intermediate_1 Nucleophilic Attack Aldehyde Aldehyde Catalyst Catalyst Aldehyde->Catalyst Activation Schiff_Base Schiff Base (Benzothiazoline) Intermediate_1->Schiff_Base - H2O Final_Product 2-Substituted Benzothiazole Schiff_Base->Final_Product Intramolecular Cyclization & Oxidation Catalyst->Intermediate_1 Oxidant Oxidant Oxidant->Final_Product

Caption: General mechanism for catalyst-assisted benzothiazole synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the reaction's efficiency, cost, and environmental footprint. Here, we compare the leading classes of catalysts, supported by performance data from recent literature.

Heterogeneous Nanocatalysts: The Workhorses

Heterogeneous catalysts, particularly those in the nanoscale, are highly favored for their exceptional surface-area-to-volume ratio, high reactivity, and, most importantly, ease of separation and reusability.[4]

  • Metal Oxides (ZnO, Bi₂O₃, MoO₃ NPs): These catalysts are lauded for their cost-effectiveness, low toxicity, and remarkable efficiency. For instance, ZnO nanoparticles have been shown to catalyze the synthesis of 2-substituted benzothiazoles in excellent yields (up to 98%) with reaction times as short as 2-8 minutes under ambient or neat conditions.[5] Similarly, Bi₂O₃ nanoparticles afford yields of 75-95% within 1-2 hours.[5]

  • Magnetic Nanocatalysts (e.g., Fe₃O₄@Pyl-Cu): The defining advantage of these catalysts is their magnetic core, which allows for effortless recovery from the reaction mixture using an external magnet.[6][7] This simplifies product purification and facilitates multiple catalyst recycling cycles without significant loss of activity.[6][7] For example, the Fe₃O₄@Pyl-Cu nanocatalyst provides excellent yields in ethanol at 80°C and can be reused repeatedly.[6][7]

  • Supported Catalysts (SnP₂O₇, Cu(II) on SiO₂): Immobilizing a catalytically active species on a solid support like silica or phosphate enhances its stability and prevents agglomeration. SnP₂O₇, for example, has demonstrated high yields (85-97%) and can be recycled five times with negligible loss in efficiency.[5][8] Cu(II)-containing nano-silica triazine dendrimers have also shown high yields (87-98%) in short reaction times (15-90 min).[5]

Homogeneous & Organocatalysts: The Green Alternatives

While heterogeneous systems offer reusability, homogeneous and metal-free organocatalysts provide advantages in terms of milder reaction conditions and avoiding heavy metal contamination in the final product—a critical consideration in drug development.

  • Acid/Base Systems (H₂O₂/HCl, Urea Nitrate): Simple and inexpensive systems like a mixture of hydrogen peroxide and hydrochloric acid can efficiently catalyze the reaction at room temperature, yielding products in 45-60 minutes with excellent yields (85-94%).[5][9] Urea nitrate is another cost-effective, solid acid catalyst that promotes the reaction under solvent-free conditions with high yields (84-90%).[5]

  • Organocatalysts (Succinimide-N-sulfonic acid, Chiral Amines): These metal-free catalysts align with the principles of green chemistry.[10] Succinimide-N-sulfonic acid, for instance, is a reusable catalyst for this transformation.[5] Chiral amine catalysts have been successfully employed for the asymmetric synthesis of more complex benzothiazole derivatives, achieving high yields (81-99%) and excellent enantioselectivities.[11]

  • Deep Eutectic Solvents (DES) & Ionic Liquids (ILs): These compounds can act as both the solvent and the catalyst, offering a green reaction medium.[10][12] For example, a choline chloride-based deep eutectic solvent can catalyze the reaction at 70°C in just 30 minutes.[10] Magnetic ionic liquids have also been developed, combining the benefits of ILs with easy magnetic separation.[13]

Data-Driven Efficacy Comparison

To provide a clear, objective comparison, the following table summarizes the performance of various catalysts under their optimized reported conditions.

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reusability (Cycles)Reference
ZnO NPs 2-ABT¹ + AldehydesEtOH / NeatRT2–8 min92–988[5]
Fe₃O₄@Pyl-Cu 2-ABT¹ + AldehydesEthanol8015–40 min90–96>5[6][7]
SnP₂O₇ 2-ABT¹ + AldehydesEthanolReflux8–35 min85–975[4][5][8][14]
Bi₂O₃ NPs 2-ABT¹ + AldehydesEthanol601–2 h75–95N/A[5]
H₂O₂/HCl 2-ABT¹ + AldehydesEthanolRT45–60 min85–94N/A[5][9][14]
Urea Nitrate 2-ABT¹ + AldehydesSolvent-free8015–25 min84–90N/A[5]
PEG-400 2-ABT¹ + AldehydesPEG-400RT2–3 h90–96Yes[15]
Samarium triflate 2-ABT¹ + AldehydesWater802–3 h88–95Yes[16]
[CholineCl][Imidazole]₂ o-chloronitrobenzene + Aldehyde + SSolvent-free1206 h~78Yes[12]

¹2-ABT: 2-Aminothiophenol

Validated Experimental Protocols

Trustworthiness in science is built on reproducible methodologies. Below are detailed, step-by-step protocols for two distinct, highly efficient catalytic systems.

Protocol 1: High-Efficiency Synthesis using ZnO Nanoparticles

This protocol leverages the high reactivity of ZnO NPs for a rapid and efficient synthesis under mild conditions.[5]

Rationale: The high surface area of ZnO nanoparticles provides numerous active sites for catalysis. The Lewis acidic nature of Zn²⁺ activates the aldehyde carbonyl group, accelerating the initial condensation step.

  • Reactant Preparation: In a 25 mL round-bottom flask, add 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).

  • Catalyst Addition: Add ZnO nanoparticles (10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. For solvent-free conditions, the mixture is stirred neat. Alternatively, 5 mL of ethanol can be used as a solvent.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 minutes).

  • Workup: Upon completion, add ethyl acetate (10 mL) and filter the mixture to recover the ZnO catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole.

  • Catalyst Recycling: The recovered ZnO catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.

Protocol 2: Green Synthesis using H₂O₂/HCl System

This protocol represents an environmentally benign, metal-free approach performed at room temperature.[5][9]

Rationale: The acidic medium (HCl) protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. H₂O₂ acts as a mild oxidant for the final aromatization step, converting the benzothiazoline intermediate to benzothiazole, with water as the only byproduct.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the substituted aldehyde (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: To this stirring solution, add 30% hydrogen peroxide (H₂O₂ - 60 mmol) followed by concentrated hydrochloric acid (HCl - 30 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for the required time (typically 45-60 minutes).

  • Monitoring: Monitor the reaction via TLC.

  • Workup: After completion, pour the reaction mixture into ice-cold water (100 mL).

  • Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any unreacted reagents and catalyst, and then dried. Further purification can be achieved by recrystallization.

General Experimental Workflow Diagram

Experimental Workflow start Start reactants 1. Combine Reactants (2-Aminothiophenol, Aldehyde) start->reactants catalyst 2. Add Catalyst & Solvent (if any) reactants->catalyst reaction 3. Stir under Specified Conditions (Temp, Time) catalyst->reaction monitoring 4. Monitor via TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Reaction Workup (e.g., Quenching, Filtration) monitoring->workup Complete separation 6. Catalyst Separation (Filtration / Magnetic Decantation) workup->separation purification 7. Product Purification (Recrystallization / Chromatography) separation->purification catalyst_recycle Recycle Catalyst separation->catalyst_recycle analysis 8. Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for benzothiazole synthesis experiments.

Conclusion and Future Outlook

The synthesis of benzothiazoles has been significantly advanced by the development of diverse and highly efficient catalytic systems. For scalability, ease of handling, and cost-effectiveness, heterogeneous nanocatalysts like ZnO NPs and magnetic Fe₃O₄-based systems offer compelling advantages. For applications demanding high purity and metal-free conditions, organocatalysts and simple systems like H₂O₂/HCl provide excellent, green alternatives.

The future of catalyst development in this field will likely focus on enhancing sustainability. This includes designing catalysts from bio-renewable sources, developing systems that operate efficiently in water or under solvent-free conditions, and further improving catalyst reusability to minimize waste and cost. As the demand for structurally complex and chiral benzothiazole derivatives grows, the development of novel asymmetric catalytic systems will also remain a key research frontier.

References

A Head-to-Head Comparison of Synthesis Routes for 2-Chloro-4-methoxybenzo[d]thiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Two Competing Synthetic Pathways for a Key Pharmaceutical Intermediate

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic intermediates is of paramount importance. 2-Chloro-4-methoxybenzo[d]thiazole is a valuable building block in the synthesis of various biologically active compounds. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway.

Introduction to this compound

This compound is a substituted benzothiazole, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive chlorine atom at the 2-position and a methoxy group on the benzene ring makes it a versatile intermediate for further chemical modifications and the development of novel therapeutic agents. The selection of an optimal synthesis route is crucial for cost-effectiveness, scalability, and overall research and development timelines.

This guide will dissect two distinct and viable synthetic strategies:

  • Route 1: The Sandmeyer Reaction of 2-Amino-4-methoxybenzothiazole. This classical approach involves the diazotization of a primary aromatic amine followed by a copper-catalyzed chlorination.

  • Route 2: Chlorination of 4-Methoxy-2-mercaptobenzothiazole. This route utilizes a mercaptan precursor which is then converted to the target chloride.

Each route will be evaluated based on the synthesis of its key intermediate and the final transformation to this compound.

Route 1: The Sandmeyer Reaction Pathway

This synthetic approach is a two-stage process, beginning with the synthesis of the key intermediate, 2-amino-4-methoxybenzothiazole, followed by its conversion to the final product via the Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-4-methoxybenzothiazole

The synthesis of 2-amino-4-methoxybenzothiazole typically starts from 3-methoxyaniline and involves a cyclization reaction. A common method is a modification of the Hugerschoff reaction, where the aniline is reacted with a thiocyanate salt in the presence of an oxidizing agent to form an intermediate arylthiourea, which then cyclizes.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole

  • Thiourea Formation: In a well-ventilated fume hood, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as chlorobenzene.

  • Add concentrated sulfuric acid (0.55 eq) dropwise to form the aniline sulfate salt.

  • To this suspension, add sodium thiocyanate (1.1 eq) and heat the mixture to approximately 100°C for 3 hours to form the corresponding N-(3-methoxyphenyl)thiourea in situ.[3]

  • Cyclization: Cool the reaction mixture to around 30°C.

  • Slowly add sulfuryl chloride (1.2 eq) while maintaining the temperature below 40°C. The sulfuryl chloride acts as the oxidizing and chlorinating agent for the cyclization.

  • After the addition is complete, heat the mixture to 65-70°C for 2 hours.

  • Work-up and Purification: Cool the reaction mixture and slowly add it to a solution of sodium hydroxide to neutralize the acid and precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-methoxybenzothiazole.[4]

Causality Behind Experimental Choices:

  • The initial formation of the aniline sulfate salt ensures a fine suspension, which facilitates a more uniform reaction with sodium thiocyanate.

  • The use of sulfuryl chloride for cyclization is an effective method, though it requires careful temperature control due to its reactivity.[3]

  • Recrystallization is a crucial step for obtaining a high-purity intermediate, which is essential for the success of the subsequent Sandmeyer reaction.[5]

Diagram of the Synthesis of 2-Amino-4-methoxybenzothiazole:

cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Thiourea N-(3-methoxyphenyl)thiourea (in situ) 3-Methoxyaniline->Thiourea Thiourea Formation H2SO4_NaSCN 1. H₂SO₄ 2. NaSCN Product_Amine 2-Amino-4-methoxy- benzo[d]thiazole Thiourea->Product_Amine Oxidative Cyclization SO2Cl2 SO₂Cl₂

Caption: Synthesis of 2-Amino-4-methoxybenzothiazole.

Stage 2: Sandmeyer Reaction to this compound

The Sandmeyer reaction is a well-established method for converting primary aromatic amines into various functional groups, including halides.[6][7] The reaction proceeds via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-methoxybenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[8]

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool the solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until nitrogen evolution ceases.[8]

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[5]

Causality Behind Experimental Choices:

  • Low temperatures (0-5°C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[8]

  • Copper(I) chloride acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6]

  • Heating the reaction mixture after the addition of the diazonium salt helps to drive the reaction to completion by promoting the decomposition of the diazonium salt and the formation of the final product.

Diagram of the Sandmeyer Reaction:

cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product Amine 2-Amino-4-methoxy- benzo[d]thiazole Diazonium Diazonium Salt Amine->Diazonium Diazotization Diazotization NaNO₂ / HCl 0-5 °C Product_Chloro 2-Chloro-4-methoxy- benzo[d]thiazole Diazonium->Product_Chloro Sandmeyer Reaction CuCl CuCl

Caption: Sandmeyer reaction for the synthesis of the target compound.

Route 2: Chlorination of a Mercaptan Intermediate

This alternative route also consists of two main stages: the synthesis of 4-methoxy-2-mercaptobenzothiazole, followed by its chlorination.

Stage 1: Synthesis of 4-Methoxy-2-mercaptobenzothiazole

The synthesis of the mercaptan intermediate can be achieved through a high-pressure reaction of 3-methoxyaniline with carbon disulfide and sulfur.[9]

Experimental Protocol: Synthesis of 4-Methoxy-2-mercaptobenzothiazole

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, charge 3-methoxyaniline (1.0 eq), carbon disulfide (1.5 eq), and sulfur (1.5 eq).

  • Reaction Conditions: Seal the autoclave and introduce nitrogen gas to a pressure of 6-15 MPa.

  • Heat the reaction mixture to 200-260°C and maintain for 2-5 hours with stirring.[9]

  • Work-up and Purification: After cooling the reactor, carefully release the pressure.

  • Dissolve the crude product in an aqueous alkali solution (e.g., NaOH).

  • Filter to remove any insoluble impurities.

  • Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-5 to precipitate the 4-methoxy-2-mercaptobenzothiazole.

  • Filter the solid product, wash with water, and dry to obtain the pure mercaptan. A yield of 90-100% has been reported for this type of reaction.[9]

Causality Behind Experimental Choices:

  • The high pressure and temperature are necessary to overcome the activation energy for the reaction between the aniline, carbon disulfide, and sulfur to form the benzothiazole ring.

  • The use of an autoclave is essential for safely containing the high pressures generated during the reaction.

  • The acid-base work-up is an effective method for purifying the mercaptan product, which is acidic due to the thiol group.

Diagram of the Synthesis of 4-Methoxy-2-mercaptobenzothiazole:

cluster_start Starting Materials cluster_conditions Conditions cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Product_Mercaptan 4-Methoxy-2-mercapto- benzo[d]thiazole 3-Methoxyaniline->Product_Mercaptan CS2_S CS₂ + S CS2_S->Product_Mercaptan High_PT High Pressure (6-15 MPa) High Temperature (200-260 °C) cluster_start Starting Material cluster_reagents Reagents cluster_product Product Mercaptan 4-Methoxy-2-mercapto- benzo[d]thiazole Product_Chloro 2-Chloro-4-methoxy- benzo[d]thiazole Mercaptan->Product_Chloro Chlorination SO2Cl2_H2O SO₂Cl₂ / H₂O cluster_criteria Key Considerations cluster_routes Recommended Route Start Select Synthesis Route for This compound Equipment High-Pressure Reactor Available? Start->Equipment Scale Desired Scale of Synthesis? Equipment->Scale No Route2 Route 2: Chlorination of Mercaptan Equipment->Route2 Yes Route1 Route 1: Sandmeyer Reaction Scale->Route1 Lab Scale Scale->Route2 Large Scale

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Compliance.

In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends beyond its use in a reaction. The proper disposal of surplus or waste chemicals is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, safety-driven approach to the disposal of 2-Chloro-4-methoxybenzo[d]thiazole, a heterocyclic compound valuable in the synthesis of bioactive molecules. As your partner in laboratory safety, we aim to provide clarity and confidence in handling this final, crucial step.

This document outlines two primary pathways for the disposal of this compound: the mandatory, compliant route via a licensed waste disposal service, and an optional, in-lab chemical degradation procedure for small quantities, designed to render the compound less hazardous prior to final disposal.

Hazard Profile and Essential Safety Precautions

Anticipated Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed or in contact with skin.

  • Inhalation Hazard: Likely harmful if inhaled as a dust or aerosol.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Skin Irritation: May cause skin irritation or an allergic skin reaction.

  • Aquatic Toxicity: Presumed to be harmful to aquatic life.

Immediate Safety and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, inspected before use).To prevent skin contact and absorption, given the presumed dermal toxicity.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and potential serious eye irritation.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider an apron or chemical-resistant suit.To minimize skin exposure.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of any dusts or aerosols, addressing the potential inhalation hazard.

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical advice.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • After swallowing: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Primary Disposal Route: Professional Waste Management

The most secure and compliant method for disposing of this compound is through a licensed environmental waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all local, state, and federal regulations.

A Unused or Waste This compound B Segregate and Label 'Halogenated Organic Waste' A->B Step 1 C Store in a Designated, Secondary Containment Area B->C Step 2 D Schedule Pickup with a Licensed Waste Disposal Contractor C->D Step 3 E Compliant Transportation and Final Disposal (e.g., Incineration) D->E Step 4

Caption: Workflow for professional waste disposal.

Step-by-Step Protocol for Professional Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, properly sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a pre-approved hazardous waste contractor to schedule a pickup. Provide them with an accurate description and quantity of the waste.

In-Lab Chemical Degradation: Alkaline Hydrolysis (for Experienced Personnel)

For small, manageable quantities, chemical degradation can be an effective preliminary step to reduce the hazard level of this compound before it enters the waste stream. The 2-chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution, particularly alkaline hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, yielding 2-hydroxy-4-methoxybenzo[d]thiazole, which is anticipated to be less toxic.

It is imperative that this procedure is performed only by trained chemists with a thorough understanding of the reaction and its potential hazards. Always perform this procedure in a certified chemical fume hood.

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-4-methoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

2-Chloro-4-methoxybenzo[d]thiazole's structure, featuring a chlorinated thiazole ring fused to a methoxy-substituted benzene ring, suggests a hazard profile that warrants careful handling.[1][2] The benzothiazole core is a common scaffold in biologically active compounds, and the presence of a reactive chloro group at the 2-position indicates potential for toxicity and irritation.[2]

Based on data from analogous compounds, researchers should assume that this compound may be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6]

  • A cause of serious eye irritation and skin irritation. [5][6][7]

  • Potentially sensitizing upon skin contact. [7]

  • Toxic to aquatic life with long-lasting effects. [7]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory. The outer glove should be removed and disposed of immediately upon known or suspected contact.[8] Thicker gloves generally offer better protection.[8]
Eye & Face Protection Chemical splash goggles are required at all times.[9] When there is a risk of splashing, a face shield must be worn in addition to goggles.[8][9]
Body Protection A flame-resistant lab coat is required.[9] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or impervious clothing should be worn.[7][10]
Respiratory Protection All handling of solid or solutions of this compound must be conducted within a certified chemical fume hood.[7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[8][10]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[9]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Informs Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Double) Don_Goggles->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Remove_Outer_Gloves 1. Remove Outer Gloves Work_in_Hood->Remove_Outer_Gloves Remove_Coat 2. Remove Lab Coat Remove_Outer_Gloves->Remove_Coat Remove_Goggles 3. Remove Goggles Remove_Coat->Remove_Goggles Remove_Inner_Gloves 4. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Dispose_Waste Dispose of Contaminated PPE Remove_Inner_Gloves->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

3.1. Preparation and Weighing (Solid Compound)

  • Designated Area: All handling of solid this compound must occur within a certified chemical fume hood.

  • Pre-Weighing Checklist:

    • Ensure the fume hood sash is at the appropriate height.

    • Verify that a waste container for contaminated solids is within the fume hood.

    • Have spill cleanup materials readily available.

  • Weighing Procedure:

    • Don all required PPE as outlined in the table above.

    • Tare a suitable weighing vessel on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the compound to the weighing vessel, avoiding the creation of dust.

    • Securely close the primary container of this compound.

    • Wipe down the spatula and any surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the designated solid waste container.

3.2. Solution Preparation

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.

Emergency Procedures: Be Prepared

4.1. Spills

  • Small Spills (in fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a solvent-moistened wipe, and dispose of the wipe in the hazardous waste container.

  • Large Spills or Spills Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

4.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.[7][11]

  • Inhalation: Move the individual to fresh air.[11][12] If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting.[7][12] Rinse the mouth with water. Seek immediate medical attention.[7][12]

Emergency_Response_Flowchart Exposure_Event Exposure Event Occurs Assess_Situation Assess the Situation Exposure_Event->Assess_Situation Spill Spill Assess_Situation->Spill Personal_Exposure Personal Exposure Assess_Situation->Personal_Exposure Small_Spill Small Spill in Hood Spill->Small_Spill Large_Spill Large Spill / Outside Hood Spill->Large_Spill Skin_Contact Skin Contact Personal_Exposure->Skin_Contact Eye_Contact Eye Contact Personal_Exposure->Eye_Contact Inhalation Inhalation Personal_Exposure->Inhalation Ingestion Ingestion Personal_Exposure->Ingestion Cleanup_Spill Absorb and Clean Small_Spill->Cleanup_Spill Evacuate_Alert Evacuate & Alert EHS Large_Spill->Evacuate_Alert Flush_Skin Flush Skin (15 min) Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth (No Vomiting) Ingestion->Rinse_Mouth Seek_Medical Seek Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, wipes, absorbent materials, and empty primary containers. Place all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.[5][12]

By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.